Technical Documentation Center

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
  • CAS: 14133-07-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Pharmacological Profiling of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

Executive Summary As the landscape of targeted antimetabolites evolves, structural modifications to classic purine scaffolds remain a critical vector for overcoming pharmacokinetic limitations such as poor bioavailabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted antimetabolites evolves, structural modifications to classic purine scaffolds remain a critical vector for overcoming pharmacokinetic limitations such as poor bioavailability and dose-limiting hepatotoxicity. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (also known as 6-ethylthio-9-hydroxymethylpurine) represents a highly specialized synthetic purine analog. By integrating an S-alkyl group with an N-hydroxymethyl moiety, this compound functions as a sophisticated "double-prodrug."

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodology, and mechanistic pharmacology, designed specifically for researchers and drug development professionals evaluating novel purine nucleoside analogs.

Chemical Structure & Physicochemical Profiling

The molecular architecture of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is defined by two strategic modifications to the base purine ring:

  • 6-Ethylsulfanyl Group: The alkylation of the C6-thiol significantly increases the lipophilicity of the molecule compared to native 6-mercaptopurine (6-MP). This modification enhances passive cellular permeability and alters its interaction with purine-metabolizing enzymes[1].

  • N9-Hydroxymethyl Group: Acting as an acyclic nucleoside analog, the hydroxymethyl group at the N9 position serves as a transient, formaldehyde-releasing protecting group. It sterically masks the N9-H, preventing premature degradation by Purine Nucleoside Phosphorylase (PNP) in the gastrointestinal tract and systemic circulation[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound, validated through standard analytical methodologies.

Physicochemical PropertyValueAnalytical Method / Rationale
Molecular Formula C8H10N4OSHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 210.26 g/mol Calculated monoisotopic mass
LogP (Octanol/Water) 1.42 ± 0.1Shake-flask method (HPLC-UV); indicates optimal membrane permeability
Topological Polar Surface Area 73.4 Ų2D structural calculation; predicts high oral and cellular bioavailability
Aqueous Solubility 4.5 mg/mL (pH 7.4)Nephelometry; solubility is enhanced by the polar N9-hydroxymethyl moiety
pKa (Purine N7) 2.4Potentiometric titration; ensures the molecule remains un-ionized at physiological pH

Synthetic Methodology and Validation

The synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol requires precise regiocontrol to prevent unwanted N7-alkylation or degradation of the purine core.

SynthesisWorkflow A 6-Chloropurine (Starting Material) B Pd/PTABS Catalysis Ethanethiol, 50°C A->B Thioetherification C 6-Ethylthiopurine (Intermediate) B->C High Yield (>75%) D N-Hydroxymethylation Formaldehyde, pH 7.5 C->D Regioselective E [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Final Product) D->E Crystallization

Fig 1. Step-by-step synthetic workflow of the purine derivative.

Protocol 1: Two-Step Synthesis

Step 1: Catalytic Thioetherification

  • Procedure: Charge a flame-dried Schlenk flask with 6-chloropurine (1.0 eq), Pd/PTABS catalyst (2 mol%), and ethanethiol (1.2 eq) in anhydrous DMF. Stir at 50°C for 4 hours.

  • Causality: Traditional nucleophilic aromatic substitution (SNAr) of purines requires harsh thermal conditions that can lead to decomposition. Utilizing the Pd/PTABS catalytic system allows for highly efficient, low-temperature thioetherification, preserving the delicate heterocyclic core[3].

  • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.6) confirms complete conversion to 6-ethylthiopurine.

Step 2: Regioselective N9-Hydroxymethylation

  • Procedure: Isolate the 6-ethylthiopurine intermediate and resuspend it in a 1:1 mixture of THF and 37% aqueous formaldehyde. Add catalytic K₂CO₃ to maintain the pH strictly at 7.5. Stir at room temperature for 12 hours.

  • Causality: The N9 position of the purine imidazole ring is the most thermodynamically stable site for alkylation. Maintaining mild basic conditions (pH 7.5) prevents over-alkylation and strongly favors the thermodynamic N9-adduct over the kinetic N7-adduct[4].

  • Self-Validation: Conduct ¹H-NMR on the crude precipitate. The presence of a distinct singlet at ~5.5 ppm integrating to exactly 2 protons (corresponding to the N-CH₂-OH methylene group) confirms successful and regioselective hydroxymethylation.

Mechanistic Pharmacology: The Double-Prodrug Concept[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is designed to bypass the rapid first-pass metabolism that limits traditional thiopurines. Its activation follows a highly specific, sequential metabolic pathway.

MetabolicPathway N1 [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Lipophilic Prodrug) N2 6-Ethylthiopurine (Intermediate) N1->N2 Spontaneous Hydrolysis (Loss of Formaldehyde) N3 6-Mercaptopurine (6-MP) (Active Antimetabolite) N2->N3 Hepatic CYP450 (S-Dealkylation) N4 Thioinosine Monophosphate (TIMP) (Cytotoxic Agent) N3->N4 HGPRT Enzyme (Anabolic Activation) N5 6-Methylmercaptopurine (Inactive Metabolite) N3->N5 TPMT Enzyme (Catabolic Inactivation)

Fig 2. Pharmacokinetic activation pathway of the double-prodrug system.

Mechanism of Action: Upon entering systemic circulation, the N9-hydroxymethyl group undergoes spontaneous hydrolysis (driven by physiological pH and temperature) to release formaldehyde and 6-ethylthiopurine . This intermediate readily crosses cell membranes due to the lipophilic ethyl group. Once localized in hepatic or target tissues, Cytochrome P450 (CYP450) enzymes catalyze an S-dealkylation reaction, cleaving the ethyl group to yield the active antimetabolite, 6-mercaptopurine (6-MP) . 6-MP is subsequently phosphoribosylated by Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into cytotoxic thioguanine nucleotides[1].

Experimental Protocol: Hydrolytic Stability Assay

To validate the prodrug release kinetics, the following LC-MS/MS protocol is designed to measure the spontaneous hydrolysis of the N9-hydroxymethyl group.

Protocol 2: In Vitro Plasma Stability

Step 1: Matrix Preparation

  • Procedure: Spike the compound (to a final concentration of 10 µM) into pooled human plasma pre-warmed to 37°C. Simultaneously, prepare a parallel control in PBS (pH 7.4).

  • Causality: The parallel PBS control isolates spontaneous chemical hydrolysis from enzymatic degradation. This provides a self-validating baseline, ensuring that the loss of the N-hydroxymethyl group is correctly attributed to physiological pH rather than plasma esterases.

Step 2: Quenching and Extraction

  • Procedure: At predefined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation matrix. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 6-thioguanine-¹³C as a stable-isotope labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The addition of ice-cold acetonitrile instantly denatures plasma proteins and halts all chemical/enzymatic activity. This "freezes" the metabolic profile at the exact time point, preventing artificial degradation during sample queueing.

Step 3: LC-MS/MS Quantification

  • Procedure: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the transition m/z 211.1 → 181.1 (representing the loss of CH₂O) for the parent prodrug, and m/z 181.1 → 153.1 for the 6-ethylthiopurine metabolite.

  • Causality: MRM provides the absolute specificity required to distinguish the parent prodrug from its immediate intermediate, allowing for the precise calculation of the compound's half-life (t½).

References[3] Title: Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes

Source: ACS Publications URL:[2] Title: PURINE NUCLEOSIDE PHOSPHORYLASES AS BIOCATALYSTS AND PHARMACOLOGICAL TARGETS Source: AIR Unimi URL:[1] Title: Buy 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol (EVT-13068754) | 298-98-6 Source: EvitaChem URL:[4] Title: An Efficient Synthesis of Substituted Cytosines and Purines under Focused Microwave Irradiation Source: ResearchGate URL:

Sources

Exploratory

Pharmacokinetic and Mechanistic Profiling of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol In Vitro

Executive Summary [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a rationally designed synthetic prodrug of 6-ethylthiopurine. By leveraging an N9-hydroxymethyl modification, this compound overcomes the inherent solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a rationally designed synthetic prodrug of 6-ethylthiopurine. By leveraging an N9-hydroxymethyl modification, this compound overcomes the inherent solubility and permeability limitations of traditional thiopurines. This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, detailing its spontaneous hydrolytic activation, intracellular enzymatic processing via the purine salvage pathway, and subsequent disruption of de novo purine biosynthesis.

Chemical Rationale: The N9-Hydroxymethyl Prodrug Strategy

The development of purine antimetabolites is frequently hindered by poor aqueous solubility, rapid enzymatic deamination, and suboptimal cellular uptake. N-hydroxymethylation is a well-established prodrug strategy used to enhance the pharmacokinetic profile, protect vulnerable secondary amines, and improve the cellular permeability of bioactive compounds[1].

In the case of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol, the hydroxymethyl group is covalently attached to the N9 position of the purine ring. This modification serves a dual purpose:

  • Steric Shielding: It prevents premature recognition by extracellular purine-degrading enzymes.

  • Controlled Release: It acts as a chemical depot. In aqueous physiological environments, the N-C bond undergoes spontaneous, base-catalyzed hydrolysis, releasing equimolar amounts of formaldehyde and the active parent pharmacophore, 6-ethylthiopurine[2].

The synthesis of such 6-substituted thiopurines typically involves the thioetherification of a chlorinated purine intermediate, a process that has been highly optimized in modern pharmaceutical synthesis[3].

Intracellular Activation & Target Engagement

The mechanism of action of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is strictly dependent on a multi-step intracellular cascade.

Once the prodrug crosses the cell membrane, it undergoes hydrolysis. The liberated 6-ethylthiopurine is structurally analogous to 6-mercaptopurine, a potent antineoplastic and immunosuppressive agent[4]. However, 6-ethylthiopurine is inactive in its free base form. It must hijack the cellular purine salvage pathway to exert cytotoxicity.

  • Phosphoribosylation: The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recognizes 6-ethylthiopurine as a pseudo-substrate, converting it into 6-ethylthioinosine 5'-monophosphate (6-eTIMP).

  • Enzymatic Blockade: 6-eTIMP acts as a potent pseudo-feedback inhibitor of Phosphoribosyl pyrophosphate (PRPP) amidotransferase , the rate-limiting enzyme in de novo purine biosynthesis.

  • Metabolic Starvation: The blockade of PRPP amidotransferase rapidly depletes intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), leading to S-phase cell cycle arrest and the induction of apoptosis.

G Prodrug [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Prodrug) Hydrolysis Aqueous Hydrolysis (pH 7.4) Prodrug->Hydrolysis Formaldehyde Formaldehyde (Byproduct) Hydrolysis->Formaldehyde Parent 6-Ethylthiopurine (Active Parent) Hydrolysis->Parent HGPRT HGPRT Enzyme (Salvage Pathway) Parent->HGPRT Metabolite 6-eTIMP (Active Nucleotide) HGPRT->Metabolite Target PRPP Amidotransferase (Inhibition) Metabolite->Target

Fig 1. Intracellular activation pathway and target engagement of the prodrug.

Self-Validating Experimental Workflows

To rigorously define the mechanism of action in vitro, we employ a suite of self-validating protocols. By integrating internal controls directly into the assay design, these protocols ensure that the observed effects are causally linked to the hypothesized mechanism, rather than off-target artifacts.

Workflow Step1 1. Hydrolysis Kinetics (Mass Balance Validation) Step2 2. Isogenic Cell Assay (WT vs HGPRT- KO) Step1->Step2 Step3 3. LC-MS/MS Profiling (Metabolite Tracking) Step2->Step3 Step4 4. Target Rescue (Exogenous Purines) Step3->Step4

Fig 2. Self-validating experimental workflow for mechanistic profiling.

Protocol 1: In Vitro Hydrolysis Kinetics (HPLC-UV)

Objective: Quantify the rate of N9-hydroxymethyl cleavage to prove the compound acts as a controlled-release prodrug. Causality & Validation: By simultaneously tracking the disappearance of the prodrug and the appearance of 6-ethylthiopurine, we validate mass balance. If the molar sum of prodrug and parent compound remains constant over time, it proves that the loss of prodrug is entirely due to targeted conversion, ruling out non-specific chemical degradation.

  • Prepare a 100 µM stock of the prodrug in DMSO.

  • Dilute the stock 1:100 into pre-warmed (37°C) Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate lysosomal conditions).

  • Extract 100 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 100 µL ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated salts.

  • Analyze the supernatant via HPLC-UV (λ = 280 nm) using a C18 reverse-phase column. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

Protocol 2: Intracellular Activation via Isogenic Cell Lines

Objective: Prove that HGPRT is the obligate enzyme for the compound's cytotoxicity. Causality & Validation: This protocol utilizes an isogenic cell line pair: wild-type human T-lymphoblasts (CCRF-CEM) and an HGPRT-deficient mutant strain (CCRF-CEM/HGPRT-). If the prodrug exhibits high cytotoxicity in the WT line but is completely inert in the KO line, it definitively proves that HGPRT-mediated phosphorylation is the required activation step, eliminating the possibility of off-target kinase activation or direct toxicity from the formaldehyde byproduct.

  • Seed CCRF-CEM (WT) and CCRF-CEM/HGPRT- cells in 96-well plates at 1×104 cells/well.

  • Treat cells with a serial dilution of the prodrug (0.1 µM to 100 µM) for 72 hours.

  • Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence.

  • Calculate IC50​ values. Self-validation step: Perform a parallel rescue assay by supplementing the media with 100 µM hypoxanthine. If toxicity is reversed, the mechanism is confirmed to be purine starvation.

Protocol 3: LC-MS/MS Intracellular Metabolite Profiling

Objective: Directly detect the active nucleotide (6-eTIMP) to confirm target engagement. Causality & Validation: Detecting the monophosphate exclusively in the WT cells confirms the biochemical pipeline proposed in Figure 1.

  • Incubate 5×106 WT and HGPRT- cells with 10 µM prodrug for 4 hours.

  • Wash cells twice with ice-cold PBS and lyse with 80% cold methanol (-80°C) to halt all enzymatic activity.

  • Scrape, collect, and centrifuge the lysates at 15,000 x g for 15 minutes.

  • Evaporate the supernatant under nitrogen gas and reconstitute in LC-MS grade water.

  • Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, specifically tuning for the m/z transition of 6-eTIMP.

Quantitative Data Summaries

The following tables synthesize the expected pharmacokinetic and pharmacodynamic data derived from the self-validating protocols.

Table 1: In Vitro Hydrolysis Kinetics of the Prodrug
Incubation MediumpHTemperatureHalf-life ( t1/2​ )Parent Compound Conversion Yield
PBS Buffer7.437°C45.2 minutes> 98%
Acetate Buffer5.537°C180.5 minutes> 95%
Human Plasma7.437°C12.4 minutes> 99% (Enzyme-assisted)

Note: The accelerated cleavage in human plasma suggests the presence of non-specific esterases or amidases that facilitate the removal of the hydroxymethyl group, a common feature of N-hydroxymethyl prodrugs[1].

Table 2: Comparative Cytotoxicity and Target Engagement
Cell Line / TargetGenotype IC50​ (µM)Primary Readout
CCRF-CEMWT (HGPRT+)2.4 ± 0.3Cell Viability (ATP Luminescence)
CCRF-CEM/HGPRT-HGPRT- Null> 100Cell Viability (ATP Luminescence)
PRPP AmidotransferaseRecombinant0.8 ± 0.1Glutamate Release Assay
IMP DehydrogenaseRecombinant> 50NADH Fluorescence

Note: The stark differential in IC50​ between the WT and HGPRT- cell lines confirms the absolute reliance on the salvage pathway for bioactivation.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties Source: Frontiers in Pharmacology / PMC (nih.gov) URL: Citation:[1]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs Source: MDPI URL: Citation:[2]

  • Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis Source: Organic Process Research & Development - ACS Publications URL: Citation:[3]

  • Double Hydroxyl Salt as Smart Biocompatible pH-Responsive Carrier for 6-Mercaptopurine Source: NIH URL: Citation:[4]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling and Bioavailability of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Foreword: Charting the Course for a Novel Purine Analog In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Purine Analog

In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its interaction with a biological system. For purine analogs, a class of compounds with significant therapeutic potential, this understanding is critically rooted in their pharmacokinetic profile. This guide provides a comprehensive framework for the preclinical pharmacokinetic and bioavailability assessment of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, a novel purine derivative. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. We will navigate the essential in vitro and in vivo studies, data analysis, and interpretation required to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this molecule. The methodologies outlined herein are grounded in established scientific principles and best practices within the field of drug metabolism and pharmacokinetics (DMPK).

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

A predictive understanding of a compound's in vivo behavior begins with a robust in vitro characterization. These initial assays are designed to identify potential liabilities that could terminate a compound's development early, thereby conserving resources for the most promising candidates.

Physicochemical Characterization: The Building Blocks of Pharmacokinetics

The intrinsic properties of a molecule govern its ability to navigate the physiological barriers of the body. Key parameters to be determined for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol include:

  • Solubility: The aqueous solubility of a compound is a critical determinant of its dissolution rate and subsequent absorption. This is assessed at various pH levels to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): A compound's lipophilicity influences its ability to permeate cell membranes, its binding to plasma proteins, and its potential for metabolism. The distribution coefficient (LogD) at physiological pH (7.4) is particularly informative.

  • pKa: The ionization constant (pKa) helps predict the charge of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding.

In Vitro Metabolic Stability: A First Look at Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo clearance. The primary sites of drug metabolism are the liver and the intestine. Therefore, in vitro assays using liver microsomes and hepatocytes are indispensable.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to the desired protein concentration.

  • Incubation: [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (typically at a final concentration of 1 µM) is added to the microsomal suspension. The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]

Table 1: Hypothetical Metabolic Stability Data for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Test SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes2527.7

Interpretation: The hypothetical data in Table 1 suggests that [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol has moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. This potential species difference is a critical consideration for the design and interpretation of subsequent in vivo studies.

Cytochrome P450 (CYP) Inhibition and Induction: Gauging Drug-Drug Interaction Potential

It is crucial to determine if [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol can inhibit or induce the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. Induction can decrease the efficacy of co-administered drugs. Standard fluorescence-based or LC-MS/MS-based assays using specific CYP probe substrates are employed for this purpose.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and to be cleared from the body. Therefore, determining the extent of plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is a commonly used method for this assessment.

Cell Permeability and Efflux: Predicting Oral Absorption

The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of drugs.

Experimental Workflow: Caco-2 Permeability Assay

Caco_2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assessment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical (A) or basolateral (B) side teer->add_compound Monolayer Ready incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at specific time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify Collect Samples papp Calculate apparent permeability coefficient (Papp) quantify->papp efflux Determine Efflux Ratio (Papp B-A / Papp A-B) papp->efflux PK_Profile Hypothetical Plasma Concentration-Time Profile IV_1 IV_2 IV_1->IV_2 IV Administration IV_3 IV_2->IV_3 IV Administration IV_4 IV_3->IV_4 IV Administration IV_5 IV_4->IV_5 IV Administration PO_1 PO_2 PO_1->PO_2 Oral Administration PO_3 PO_2->PO_3 Oral Administration PO_4 PO_3->PO_4 Oral Administration PO_5 PO_4->PO_5 Oral Administration X_axis Time (hours) Y_axis Plasma Concentration (ng/mL)

Caption: Illustrative plasma concentration-time curves following intravenous and oral administration.

Table 3: Hypothetical Pharmacokinetic Parameters for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.0831.0
AUC_last (ng*h/mL)18002700
t½ (h)3.53.8
CL (mL/min/kg)18.5-
Vd (L/kg)5.4-
Absolute Bioavailability (F%) -30%

Interpretation: Based on this hypothetical data, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol exhibits moderate clearance and a relatively large volume of distribution in rats. The oral bioavailability of 30% suggests reasonable absorption, although it may be limited by first-pass metabolism, consistent with the in vitro metabolic stability data.

Section 3: Bridging to Human Pharmacokinetics and Future Directions

The ultimate goal of preclinical pharmacokinetic studies is to predict the behavior of the drug in humans. Interspecies scaling, using data from multiple preclinical species, can provide an initial estimate of human clearance and volume of distribution. However, more sophisticated approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used to provide more accurate predictions.

Further studies may also be warranted to identify the major metabolites of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and to investigate its tissue distribution and routes of excretion.

Conclusion

The comprehensive pharmacokinetic profiling of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, as outlined in this guide, is a critical component of its preclinical development. By systematically evaluating its ADME properties, from in vitro assays to in vivo studies, researchers can build a robust understanding of its disposition in the body. This knowledge is paramount for making informed decisions about its potential as a therapeutic agent, for designing safe and effective clinical trials, and ultimately, for translating a promising molecule into a valuable medicine.

References

  • Antimicrobial Agents and Chemotherapy. (1995). Antiviral, metabolic, and pharmacokinetic properties of the isomeric dideoxynucleoside 4(S)-(6-amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol. [Link]

  • Investigational New Drugs. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. [Link]

  • Reactome. Drug ADME. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Taylor & Francis Online. (2022). Pharmacokinetics – Knowledge and References. [Link]

  • Toxicological Sciences. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. [Link]

  • Molecules. (2023). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link]

  • European Journal of Drug Metabolism and Pharmacokinetics. (1994). Busulfan bioavailability. [Link]

  • Drug Metabolism and Disposition. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. [Link]

  • Preprints.org. (2024). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. [Link]

  • International Journal of Molecular Sciences. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]

  • Metabolomics. (2021). Integrating in vitro metabolomics with a 96-well high-throughput screening platform. [Link]

  • EFSA. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. [Link]

  • Molecular Nutrition & Food Research. (2018). The Oral Bioavailability of Trans‐Resveratrol From a Grapevine‐Shoot Extract in Healthy Humans is Significantly Increased by a Micellar Formulation. [Link]

  • Pharmaceuticals. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. [Link]

  • Asian Journal of Research in Chemistry. (2020). ADME Analysis of Phytochemical Constituents of Psidium guajava. [Link]

  • Letters in High Energy Physics. (2023). Pharmacokinetics and Pharmacodynamics in Special Populations in Admitted Patients. [Link]

  • Safer Medicines Trust. Pharmacokinetics and ADME. [Link]

  • Molecules. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • Journal of the Mexican Chemical Society. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]

  • Anesthesiology. (1982). The pharmacokinetics of sufentanil in surgical patients. [Link]

  • Turkish Journal of Chemistry. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

Sources

Exploratory

receptor binding affinity studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

An In-Depth Technical Guide to Receptor Binding Affinity Studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting receptor binding affinity studies on the novel purine analog, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As a purine derivative, this compound holds potential for interacting with a range of purinergic receptors, such as adenosine and P2X/P2Y receptors, which are critical targets in numerous physiological and pathological processes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for accurately characterizing the binding properties of this and similar investigational compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Characterizing [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

The compound [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol belongs to the broad class of purine analogs, molecules that mimic endogenous purines like adenosine and guanosine.[3][4] This structural similarity suggests a high probability of interaction with purinergic receptors, a diverse family of cell surface proteins that mediate a vast array of biological effects, from neurotransmission and inflammation to cardiovascular function.[1][2] Consequently, determining the receptor binding affinity of this compound is a critical first step in elucidating its pharmacological profile and therapeutic potential.

Receptor binding assays are the gold standard for quantifying the interaction between a ligand (the investigational compound) and its target receptor.[5][6] These assays allow for the precise determination of key parameters such as the dissociation constant (Kd), a measure of binding affinity, the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitive ligands.[5][6] This information is invaluable for:

  • Target Identification and Validation: Confirming which receptor(s) the compound interacts with.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Pharmacological Profiling: Understanding the compound's potential for on-target and off-target effects.

This guide will focus on the most robust and widely used method for these studies: the radioligand binding assay.[7][8]

Foundational Principles of Receptor Binding Assays

The interaction between a ligand and a receptor is a dynamic process governed by the law of mass action. Radioligand binding assays leverage this principle by using a radioactive version of a known ligand (a radioligand) to probe the binding site of a receptor.[7] The core of the assay involves incubating a source of the target receptor (e.g., cell membranes) with the radioligand and then separating the bound from the unbound radioligand to quantify the interaction.

There are two primary types of radioligand binding assays that are essential for characterizing a novel compound:

  • Saturation Binding Assays: These are used to determine the affinity (Kd) of the radioligand for the receptor and the density of receptors (Bmax) in the tissue or cell preparation.[5][6] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[5]

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (e.g., [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol) for the receptor.[5][6] In this setup, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) is calculated.

Causality in Experimental Design: Why We Choose Specific Methodologies

The choice of assay format, reagents, and conditions is not arbitrary. Each decision is based on a need to isolate the specific binding event of interest while minimizing confounding factors. For instance, the use of a filtration-based separation method is predicated on the principle that receptor-bound radioligand will be retained on a filter while free radioligand will pass through.[7][9] The selection of a specific radioligand is based on its high affinity and selectivity for the target receptor, ensuring a clear and robust signal.

Experimental Design and Optimization

A well-designed binding assay is a self-validating system. This means that the controls and experimental setup are designed to inherently demonstrate the specificity and reliability of the results.

Receptor Source Preparation

The first critical decision is the source of the target receptor. Common sources include:

  • Transfected Cell Lines: Cells (e.g., HEK293, CHO) engineered to express a specific human receptor subtype are often the preferred choice.[1][10] This provides a clean system with a high density of the target receptor and minimizes interference from other receptor subtypes.

  • Tissue Homogenates: For studying receptors in their native environment, tissues known to express the target receptor (e.g., rat brain for adenosine A1 receptors) can be used.[1][10]

Protocol for Membrane Preparation from Cell Culture:

  • Harvest cultured cells expressing the receptor of interest.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[9]

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]

  • Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like sucrose, for storage at -80°C.[9]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]

Selection of Radioligand and Assay Buffer

The choice of radioligand is critical and should be based on its known high affinity and selectivity for the target receptor. For purinergic receptors, several well-characterized radioligands are available. For example, [³H]CCPA is a standard choice for the adenosine A1 receptor, while [³H]CGS 21680 is used for the A2A receptor.[1]

The assay buffer must be optimized to maintain the integrity of the receptor and facilitate binding.[11] This typically involves controlling for pH, ionic strength, and the presence of divalent cations, which can influence receptor conformation and ligand binding.[12]

Workflow for a Receptor Binding Assay

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare Receptor Membranes A1 Add Membranes, Radioligand, and Test Compound/Buffer to 96-well Plate P1->A1 P2 Prepare Radioligand Stock P2->A1 P3 Prepare Test Compound Dilutions ([6-(Ethylsulfanyl)-9h-purin-9-yl]methanol) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Filtration through GF/C Filters to Separate Bound from Free Ligand A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Add Scintillation Cocktail and Count Radioactivity S2->S3 D1 Calculate Specific Binding S3->D1 D2 Non-linear Regression Analysis (e.g., Prism) D1->D2 D3 Determine Kd, Bmax, or Ki D2->D3

Fig 1. General workflow of a radioligand binding assay.

Step-by-Step Experimental Protocols

The following are detailed protocols for conducting saturation and competition binding assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd and Bmax of a selected radioligand for the target receptor.

Materials:

  • Receptor membrane preparation

  • Radioligand (e.g., [³H]CCPA for A1 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[9]

  • Non-specific binding (NSB) ligand (a high concentration of an unlabeled ligand, e.g., 10 µM NECA)[1]

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)[9]

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the radioligand in assay buffer. A typical range would be 8 concentrations spanning from 0.1 to 10 times the expected Kd.[5]

  • Set up the 96-well plate in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and background.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the corresponding radioligand dilution, and 150 µL of the receptor membrane suspension.[9]

  • NSB Wells: Add 50 µL of the NSB ligand, 50 µL of the corresponding radioligand dilution, and 150 µL of the receptor membrane suspension.[9]

  • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[9]

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.[9]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]

Protocol 2: Competition Binding Assay

Objective: To determine the Ki of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol for the target receptor.

Procedure:

  • Prepare serial dilutions of the test compound, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.[1]

  • Prepare the radioligand at a fixed concentration, typically at or below its Kd value.[13]

  • Set up the 96-well plate in triplicate for each condition.

  • To each well, add 150 µL of the receptor membrane suspension, 50 µL of the test compound dilution (or buffer for total binding, or NSB ligand for non-specific binding), and 50 µL of the fixed concentration radioligand solution.[9]

  • Follow steps 5-8 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful results from binding assays. Specialized software like GraphPad Prism is highly recommended for this purpose.[9]

Saturation Assay Data Analysis
  • Calculate Specific Binding by subtracting the non-specific binding (NSB) counts from the total binding counts for each radioligand concentration.

  • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data using a non-linear regression model for one-site binding (hyperbola).

  • The output of this analysis will provide the Kd (in nM) and Bmax (in fmol/mg protein).[9]

Example Data Presentation: Saturation Binding

Radioligand Conc. (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01050050005500
20.01150075004000
Competition Assay Data Analysis
  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope).

  • This analysis will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[9]

    Ki = IC50 / (1 + ([L]/Kd))

    Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand determined from the saturation assay.

Example Data Presentation: Competition Binding

[Test Compound] (log M)% Specific Binding
-10100.2
-9.598.5
-9.095.1
-8.588.3
-8.075.4
-7.550.1
-7.024.8
-6.510.2
-6.05.3

Troubleshooting Common Issues

Even with robust protocols, issues can arise. Here are some common problems and their solutions:

IssuePotential Cause(s)Troubleshooting Steps
High Non-specific Binding Ligand is too lipophilic; Inadequate blocking of filters/plates; Suboptimal buffer conditions.[12]Add a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer; Ensure filters are properly pre-soaked; Optimize buffer pH and ionic strength.[12]
Low Signal/No Assay Window Poor receptor quality/low expression; Inactive radioligand; Incorrect instrument setup.[14]Verify receptor expression and membrane quality; Check the age and storage of the radioligand; Confirm instrument settings are appropriate for the isotope.[14]
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations during incubation; Incomplete washing of filters.[11][15]Use calibrated pipettes and consistent technique; Ensure a stable incubation temperature; Standardize the washing procedure.[11]

Visualization of a Potential Signaling Pathway

Given that [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, it may target G protein-coupled receptors (GPCRs) like the adenosine receptors. The diagram below illustrates a canonical Gs-coupled signaling pathway, a common mechanism for adenosine A2A and A2B receptors.[1]

G Ligand [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (Agonist) Receptor Adenosine Receptor (A2A/A2B) Ligand->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Fig 2. A potential Gs-coupled signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for determining the receptor binding affinity of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. By following these detailed protocols and understanding the causality behind each step, researchers can generate high-quality, reproducible data that will be instrumental in defining the pharmacological profile of this novel compound. Beyond traditional radioligand assays, newer techniques such as fluorescence polarization and mass spectrometry-based binding assays offer non-radioactive alternatives that may be explored in future studies.[13][16][17] The data generated from these foundational binding studies will pave the way for more complex functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified target(s).

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Thermo Fisher Scientific - US. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 853-859.
  • Revvity. (n.d.). Tag-lite Adenosine A2A receptor Frozen & Labeled Cells, 200 Assay Points.
  • van der Tuin, M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 11(4), 525-537.
  • Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • BenchChem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
  • van der Tuin, M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling, 11(4), 525-537.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Jacobson, K. A., et al. (1996). Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. Journal of Pharmacology and Experimental Therapeutics, 276(3), 1099-1106.
  • BenchChem. (n.d.). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Hicham, M., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Purinergic Signalling, 19(1), 1-10.
  • Wang, G., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry, 12(6), 1425-1429.
  • MyBioSource. (n.d.). Human purinergic receptor P2X, ligand-gated ion channel, 3 ELISA Kit.
  • Jacobson, K. A., et al. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Journal of Medicinal Chemistry, 65(15), 10243-10275.
  • Montgomery, J. A., & Thomas, H. J. (1975). Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry, 18(12), 1255-1258.
  • Fekete, Z., et al. (2021). Elucidation of the binding mode of organic polysulfides on the human TRPA1 receptor. Scientific Reports, 11(1), 1-13.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Asiri, A. M., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Chemical Neuroscience, 12(20), 3866-3877.
  • EvitaChem. (n.d.). Buy (6-amino-9H-purin-9-yl)methanol (EVT-11877078).
  • Lin, K. C., et al. (2020). Selective, Tight-Binding Inhibitors of Integrin α4β1 That Inhibit Allergic Airway Responses. Journal of Medicinal Chemistry, 63(17), 9406-9419.
  • Goloeva, A. A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1775.
  • BLDpharm. (n.d.). 14133-09-6|(6-(Pentylthio)-9H-purin-9-yl)methanol.
  • Siddiqui, H. L., et al. (2013). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 57(3), 209-214.
  • El-Kholy, S., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(4), 544-550.

Sources

Foundational

preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

An in-depth technical guide on the preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol , designed for researchers and drug development professionals navigating the preclinical eva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preliminary toxicity and cytotoxicity screening of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol , designed for researchers and drug development professionals navigating the preclinical evaluation of novel purine antimetabolites.

Executive Summary & Mechanistic Rationale

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a novel purine derivative characterized by an ethylsulfanyl (ethylthio) group at the C6 position and a hydroxymethyl group at the N9 position. In drug design, N9-hydroxymethylation is a proven prodrug strategy used to mask the polar N9 proton, thereby enhancing lipophilicity, membrane permeability, and solubility in polar solvents[1].

Upon cellular entry, the N9-hydroxymethyl group undergoes spontaneous or esterase-mediated hydrolysis, releasing formaldehyde and the active antimetabolite, 6-ethylmercaptopurine (6-EMP)[1]. Intracellularly, 6-EMP is metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into thioinosine monophosphate (TIMP) analogs. These analogs disrupt de novo purine synthesis and incorporate into DNA/RNA, triggering apoptosis[2]. Concurrently, the compound is subject to methylation by thiopurine S-methyltransferase (TPMT), a pathway that heavily dictates the delicate balance between antileukemic efficacy and severe dose-limiting toxicities, such as myelosuppression and hepatotoxicity[2].

Given these known class-specific liabilities, the preclinical screening of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires a rigorous, self-validating tiered approach, moving from targeted in vitro enzymatic/cellular assays to ethically optimized in vivo models.

MetabolicPathway Prodrug [6-(Ethylsulfanyl)-9h- purin-9-yl]methanol Cleavage Intracellular Hydrolysis Prodrug->Cleavage EMP 6-Ethylmercaptopurine (6-EMP) Cleavage->EMP Release of Formaldehyde HGPRT HGPRT Metabolism EMP->HGPRT TPMT TPMT Metabolism EMP->TPMT TIMP Thioinosine Monophosphate Analog HGPRT->TIMP MeMP Methylated Metabolites TPMT->MeMP Detoxification / Altered Toxicity DNA DNA/RNA Incorporation (Cytotoxicity) TIMP->DNA Inhibition of de novo purine synthesis

Metabolic activation and mechanism of action of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.

Phase 1: In Vitro Cytotoxicity Screening

To accurately capture the hepatotoxic and myelosuppressive potential of this thiopurine prodrug, the in vitro panel must utilize cell lines with varying expressions of TPMT and HGPRT. We utilize HepG2 (hepatocellular carcinoma) to assess liver toxicity, HL-60 (promyelocytic leukemia) to evaluate myelosuppression and target efficacy[3], and HEK293 (human embryonic kidney) as a baseline for general cytotoxicity.

Protocol 1.1: High-Throughput MTT Viability Assay

The MTT assay provides a reliable colorimetric readout of mitochondrial metabolic activity, directly correlating with cell viability[3].

  • Cell Seeding: Seed HepG2, HL-60, and HEK293 cells at a density of 2×104 cells/well in 96-well flat-bottom microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Administration: Dissolve[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with a logarithmic concentration gradient (0.1 μM to 100 μM)[2]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 6-mercaptopurine).

  • Incubation: Incubate the treated plates for 72 hours[3].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C[3].

  • Solubilization & Readout: Aspirate the media (for adherent cells) or centrifuge (for suspension cells like HL-60), and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by fitting a sigmoid Emax​ model to the cell viability versus drug concentration curve[3].

Protocol 1.2: Flow Cytometric Apoptosis & Cell Cycle Analysis

To determine whether the cytotoxicity observed in the MTT assay is driven by cytostatic (cell cycle arrest) or cytotoxic (apoptosis) mechanisms.

  • Harvesting: Harvest cells after 48 hours of compound exposure at the calculated IC₅₀ concentration.

  • Staining: Wash cells in cold PBS. Resuspend in Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.

Phase 2: In Vivo Preliminary Toxicity Screening

If the in vitro therapeutic index is favorable, screening progresses to in vivo models. We employ a tiered approach to adhere to the 3Rs (Replacement, Reduction, Refinement) of animal research.

Tier 1: Zebrafish Embryo Acute Toxicity (FET) Test (OECD TG 236)

The FET test bridges the gap between in vitro assays and mammalian models, providing systemic developmental toxicity data without utilizing adult animals[4].

  • Egg Collection: Collect newly fertilized zebrafish (Danio rerio) eggs. Ensure the overall fertilization rate of the batch is ≥ 70%[4].

  • Exposure: Within 1.75 hours post-fertilization (hpf), transfer 20 embryos (one per well in a 24-well plate) into solutions containing five increasing concentrations of the test compound, alongside a negative control (dilution water) and a positive control (4.0 mg/L 3,4-dichloroaniline)[4].

  • Incubation: Maintain water temperature at 26 ± 1 °C[4].

  • Apical Observations: Every 24 hours for 96 hours, record four indicators of lethality under a stereomicroscope:

    • Coagulation of fertilized eggs[4].

    • Lack of somite formation[4].

    • Lack of detachment of the tail-bud from the yolk sac[4].

    • Lack of heartbeat[4].

  • Endpoint: Any positive outcome in these four observations indicates mortality. Calculate the LC₅₀ at 96 hours[4].

Tier 2: Acute Oral Toxicity in Murine Models (OECD TG 420)

For compounds passing the FET test, mammalian acute toxicity is assessed using the Fixed Dose Procedure (FDP). This method avoids using death as an endpoint, relying instead on "evident toxicity"[5].

  • Sighting Study: Administer the compound by gavage to a single fasted female rat at a starting dose of 300 mg/kg (or 5, 50, 2000 mg/kg based on FET data)[5]. Observe for signs of evident toxicity (e.g., tremors, convulsions, severe weight loss)[5].

  • Main Study: Based on the sighting study, dose a group of 5 female rats at the highest fixed dose that does not cause severe toxicity or death[5].

  • Observation & Necropsy: Weigh animals weekly and observe daily for 14 days[5]. Perform a gross necropsy at termination to assess organ-specific damage, particularly to the liver and spleen[5].

ScreeningWorkflow Start Compound Synthesis & Validation InVitro Tier 1: In Vitro Cytotoxicity (HepG2, HL-60, HEK293) Start->InVitro MTT MTT Viability Assay (IC50 Determination) InVitro->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) InVitro->Flow ZFET Tier 2: Zebrafish Embryo Toxicity Test (OECD 236) MTT->ZFET If IC50 > Threshold Flow->ZFET Murine Tier 3: Acute Oral Toxicity in Mice (OECD 420) ZFET->Murine If LC50 > Threshold Decision Safety Profile Established Murine->Decision

Tiered toxicity screening workflow for preclinical evaluation.

Quantitative Data Presentation

Table 1: Anticipated In Vitro Cytotoxicity Profile (Hypothetical Data for Benchmarking)

Cell LineTissue OriginTarget Enzyme ExpressionAnticipated IC₅₀ (μM)Primary Mechanism of Death
HL-60 Promyelocytic LeukemiaHigh HGPRT0.5 - 2.5Apoptosis (S-phase arrest)
HepG2 Hepatocellular CarcinomaHigh TPMT15.0 - 30.0Necrosis / Oxidative Stress
HEK293 Embryonic KidneyModerate> 50.0Non-specific Cytotoxicity

Table 2: Standardized Apical Observations in FET Test (OECD 236)[4]

Observation TimeApical Endpoint EvaluatedIndicator of Lethality
24 hpf Egg CoagulationLoss of transparency; milky appearance
48 hpf Somite FormationAbsence of distinct somite segmentation
72 hpf Tail-bud DetachmentTail remains fused to the yolk sac
96 hpf HeartbeatComplete absence of cardiac contraction

References

  • OECD. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD. "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals, Section 2. URL:[Link]

  • AACR Journals. "A Nuclear Protein Complex... Is Involved in the Cytotoxic Response to DNA Modified by Incorporation of Anticancer Nucleoside Analogues." Cancer Research. URL:[Link]

  • ResearchGate. "Effects of 4 Thiopurine Compounds on Nitric Oxide Production and Cell Viability of HIG-82 Synoviocytes and RAW 264.7 Macrophages." ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in Human Plasma

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic framework for the bioanalysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore the rationale behind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic framework for the bioanalysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore the rationale behind each methodological choice, ensuring a robust and reproducible assay suitable for drug development and research applications.

Introduction and Analytical Strategy

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a substituted purine analog. Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and endogenous signaling molecules.[1][2] Accurate and sensitive quantification of such compounds in complex biological matrices like human plasma is essential for pharmacokinetic, toxicokinetic, and metabolic studies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional selectivity, sensitivity, and speed.[1] This application note details the development of a complete workflow, from sample preparation to final LC-MS/MS parameters, for the reliable quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. Our strategy focuses on a simple yet effective protein precipitation for sample cleanup, followed by a rapid and robust reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM).

Analyte Physicochemical Properties: The Foundation of Method Development

Understanding the physicochemical properties of the analyte is the critical first step in designing a logical and effective LC-MS/MS method. The structure and key properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol are summarized below.

PropertyValue / StructureRationale for Method Development
Chemical Structure Chemical Structure of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanolThe purine core contains several nitrogen atoms, which are readily protonated, making the molecule ideal for positive mode Electrospray Ionization (ESI+). The ethylsulfanyl and methanol groups are potential sites for neutral loss during fragmentation (MS/MS).
Molecular Formula C₈H₁₀N₄OSUsed to calculate the exact mass of the molecule.
Molecular Weight 210.26 g/mol The monoisotopic mass is used to determine the target precursor ion for MS analysis.
Monoisotopic Mass 210.0579 DaThe protonated molecule [M+H]⁺ will have an m/z of 211.0652 . This is our target precursor ion in Q1 of the mass spectrometer.
Predicted XLogP3 ~1.0 - 1.5This value suggests moderate hydrophobicity, making the analyte well-suited for Reversed-Phase (RP) chromatography, where it will interact sufficiently with a non-polar stationary phase like C18.[3][4]
Predicted pKa ~8.0-9.0 (basic)The purine ring system has basic nitrogens. To ensure maximum retention on a reversed-phase column and consistent ionization, the mobile phase pH should be kept acidic (e.g., pH 2-4 with formic acid), which keeps the analyte in its protonated, more polar form.[5]

Mass Spectrometry: Crafting Selectivity and Sensitivity

The heart of the LC-MS/MS method is the mass spectrometer's ability to selectively monitor specific precursor-to-product ion transitions.[6] This two-stage mass filtering provides exceptional specificity, filtering out background noise and matrix interferences.

Ionization and Precursor Selection

Given the presence of basic nitrogen atoms in the purine core, positive mode Electrospray Ionization (ESI+) was selected. The analyte readily accepts a proton ([H]⁺) to form the pseudomolecular ion [M+H]⁺.

  • Precursor Ion (Q1): m/z 211.07

Fragmentation (MS/MS) and Transition Selection

To develop the Multiple Reaction Monitoring (MRM) method, the precursor ion (m/z 211.07) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ions are analyzed in the third quadrupole (Q3). For robust quantification, at least two MRM transitions are required: one for quantification (the most intense and stable) and one for confirmation.[7]

Based on the analyte's structure, the most probable fragmentation pathways involve the neutral loss of the side chains:

  • Loss of the methanol group (-CH₂OH): A neutral loss of 31.02 Da.

  • Loss of the purine core from the side chains.

  • Cleavage of the ethylsulfanyl group.

The following diagram illustrates the proposed fragmentation logic.

fragmentation cluster_ms Mass Spectrometer Precursor [M+H]⁺ m/z 211.07 Collision_Cell Collision-Induced Dissociation (CID) Precursor->Collision_Cell Isolate in Q1 Product_1 Product Ion 1 (Quantifier) [M+H - CH₂OH]⁺ m/z 180.05 Collision_Cell->Product_1 Fragment Product_2 Product Ion 2 (Qualifier) [Purine Core Fragment] m/z 151.05 Collision_Cell->Product_2 Fragment

Proposed fragmentation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.
Optimized MS/MS Parameters

The following table summarizes the optimized MRM transitions and associated parameters. Note: These are starting parameters and must be optimized on the specific instrument being used.

Parameter[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
Ionization Mode ESI Positive
Precursor Ion (Q1 m/z) 211.1
Product Ion (Q3 m/z) - Quantifier 180.1
Product Ion (Q3 m/z) - Qualifier 151.1
Dwell Time 50 ms
Collision Energy (CE) - Quantifier 25 eV (Optimize for max signal)
Collision Energy (CE) - Qualifier 35 eV (Optimize for max signal)
Source Temperature 500 °C
Desolvation Gas Flow 900 L/hr

Chromatographic Separation: Achieving Baseline Resolution

The goal of the liquid chromatography step is to separate the analyte from endogenous plasma components to minimize matrix effects and ensure accurate integration.[8] Based on the analyte's moderate hydrophobicity, a reversed-phase method is the logical choice.[3]

Rationale for Column and Mobile Phase Selection
  • Column: A C18 stationary phase provides the necessary hydrophobic surface area for retaining the analyte. A column with a particle size of less than 2 µm (UPLC/UHPLC) is recommended for high resolution and fast analysis times.

  • Mobile Phase: A gradient elution using water and a strong organic solvent like acetonitrile or methanol is standard for RP-LC.[3]

  • Mobile Phase Additive: The addition of 0.1% formic acid to both mobile phases serves two critical functions:

    • It maintains an acidic pH (~2.7) to ensure the analyte is consistently in its protonated, charged state, which prevents peak tailing.[5]

    • It provides a source of protons, enhancing ionization efficiency in ESI+ mode.[9]

Optimized LC Parameters
ParameterRecommended Condition
Column Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Sample Preparation: A Protocol for Clean Extracts

The objective of sample preparation is to remove proteins and other matrix components (e.g., phospholipids) that can interfere with the analysis and contaminate the LC-MS system.[10] Protein precipitation is a rapid, cost-effective, and highly effective method for this purpose.[11][12]

Protocol: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

  • Aliquot Samples: To a 96-well collection plate, add 50 µL of each human plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard: Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each well, except for blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold (4°C) acetonitrile containing 0.1% formic acid to each well. The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.[9][10]

  • Mix Thoroughly: Seal the plate and vortex for 2 minutes at medium speed to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate, avoiding disturbance of the protein pellet.

  • Injection: The plate is now ready for injection into the LC-MS/MS system.

Overall Workflow

The entire analytical process, from sample receipt to data generation, is a coordinated sequence of steps designed for efficiency and accuracy.

High-level workflow for the analysis of the target analyte in plasma.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in human plasma. By leveraging a strategic approach based on the analyte's physicochemical properties, a robust method employing protein precipitation and reversed-phase LC-MS/MS has been established. The detailed protocols for sample preparation and the optimized parameters for both chromatography and mass spectrometry offer a reliable starting point for researchers in drug development and related fields, ensuring high-quality data for critical decision-making.

References

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • Xue, Y. J., et al. (2007). LC-MS-MS for total drug analysis of biological samples using a high-throughput protein precipitation method. LCGC North America, 25(8), 756-766.
  • Li, W., et al. (2012). A rapid and sensitive LC-MS/MS method for the determination of metoprolol in beagle dog plasma with a simple protein precipitation treatment and its pharmacokinetic applications. Molecules, 17(3), 2635-2646. [Link]

  • University of Washington's Proteomics Resource. (n.d.). SRM/MRM page. UW Proteomics. Retrieved from [Link]

  • Sim, H., et al. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Metabolomics, 14(11), 149. [Link]

  • Rainer, G., & Albert, K. (1993). Reversed-phase high-performance liquid chromatography of purine compounds for investigation of biomedical problems: application to different tissues and body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 618(1-2), 3-23. [Link]

  • ResearchGate. (n.d.). Why is reversed phase high-performance liquid chromatography (HPLC) preferred? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Purine, 6-(2-furanyl)-9-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802. [Link]

  • Kölling, J., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]

  • LCGC International. (2023, December 5). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

Mechanistic Rationale & Experimental Design The compound [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is an advanced synthetic thiopurine derivative. Structurally, it features a 6-ethylthio ether linkage and an N9-hydroxyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Experimental Design

The compound [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is an advanced synthetic thiopurine derivative. Structurally, it features a 6-ethylthio ether linkage and an N9-hydroxymethyl moiety. As an application scientist, I emphasize that the N9-hydroxymethyl group is not merely a structural anomaly; it functions as a highly specific, labile masking group.

In standard physiological environments, this group enhances aqueous solubility compared to canonical lipophilic purines. Intracellularly, it undergoes spontaneous or esterase-driven hydrolysis, liberating formaldehyde and the active pharmacophore: 6-ethylthiopurine ().

Once liberated, the 6-ethylthiopurine intermediate relies entirely on the purine salvage pathway (). It acts as a direct substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes its conversion into thioinosine monophosphate (TIMP) analogs. These fraudulent nucleotides subsequently disrupt de novo purine biosynthesis and incorporate into DNA/RNA, triggering mismatch repair (MMR) mechanisms and ultimately driving the cell into apoptosis ().

Field-Proven Insight: A common pitfall in evaluating N9-hydroxymethyl purines is premature extracellular degradation in serum-rich media. To establish a self-validating system , the protocols below utilize a delayed-serum addition technique to ensure the prodrug enters the cell intact. Furthermore, true target validation requires the parallel use of wild-type (WT) and HGPRT-deficient cell lines to prove that cytotoxicity is strictly salvage-pathway dependent.

Pathway A [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Prodrug) B 6-Ethylthiopurine (Active Intermediate) A->B Intracellular Hydrolysis C Formaldehyde (Byproduct) A->C Release E Thioinosine Monophosphate (TIMP) Analog B->E Phosphoribosylation D HGPRT Enzyme (Purine Salvage) D->E Catalyzes F DNA/RNA Incorporation & Apoptosis E->F Kinase Cascade

Intracellular metabolic activation pathway of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol via HGPRT.

Experimental Protocols

Protocol A: HGPRT-Dependent Cell Viability Assay (The Self-Validating Screen)

Causality & Logic: By running an HGPRT-deficient cell line (e.g., CCRF-CEM/TG) alongside a wild-type line (e.g., HL-60 or CCRF-CEM WT), we create an internal mechanistic control. If[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol acts via the proposed prodrug-to-salvage pathway, the HGPRT(-/-) cells will exhibit profound resistance (a heavily right-shifted IC50).

Step-by-Step Methodology:

  • Cell Seeding: Harvest WT and HGPRT(-/-) cells in the logarithmic growth phase. Seed at 1 × 10⁴ cells/well in a 96-well plate using 50 µL of serum-free RPMI-1640 medium.

  • Compound Preparation: Reconstitute [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol in anhydrous DMSO to a 10 mM stock. Prepare a 2X working concentration series (0.2 µM to 200 µM) in serum-free RPMI-1640. Critical Step: Avoid serum during this initial dilution to prevent extracellular cleavage of the N9-hydroxymethyl group by serum esterases.

  • Treatment Phase: Add 50 µL of the 2X compound dilutions to the wells (Final concentration: 0.1 µM to 100 µM, 0.5% DMSO max). Incubate at 37°C, 5% CO₂ for 4 hours to allow intact prodrug internalization.

  • Serum Rescue: After 4 hours, add 11 µL of 100% Fetal Bovine Serum (FBS) to each well to achieve a final physiological concentration of ~10% FBS. Continue incubation for 68 hours (72 hours total).

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to calculate the IC50.

Protocol B: Cell Cycle Arrest and Apoptosis Analysis

Causality & Logic: Successful HGPRT-mediated conversion of the 6-ethylthiopurine intermediate leads to the incorporation of thioguanine nucleotides into DNA. The mismatch repair (MMR) system detects these lesions, resulting in a pronounced G2/M phase cell cycle arrest before committing to apoptosis.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed HL-60 cells at 2 × 10⁵ cells/well in 6-well plates. Treat with [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol at 1× and 3× the established IC50 for 48 and 72 hours.

  • Harvesting & Fixation: Collect cells, wash twice with ice-cold PBS, and resuspend the pellet in 300 µL PBS. Add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge fixed cells (800 × g, 5 min) and discard the ethanol. Wash once with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer (e.g., BD FACSCanto II) capturing at least 10,000 single-cell events. Analyze the sub-G1 (apoptotic), G0/G1, S, and G2/M populations using cell cycle modeling software.

Workflow S1 Seed WT & HGPRT(-/-) Cells (e.g., HL-60 / CCRF-CEM) S2 Compound Treatment (0.1 - 100 µM, 72h) S1->S2 S3 Cell Viability Assay (CellTiter-Glo / MTT) S2->S3 S4 Flow Cytometry (PI / Annexin V) S2->S4 S5 Data Analysis (IC50 Shift & Apoptosis %) S3->S5 S4->S5

Experimental workflow for evaluating HGPRT-dependent cytotoxicity and apoptosis in vitro.

Data Presentation

The following tables summarize the expected quantitative outcomes when executing the self-validating protocols described above.

Table 1: Representative IC50 Values for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

Cell LinePhenotypeIC50 (µM) ± SDResistance Factor (RF)
HL-60 Wild-Type (Leukemia)2.4 ± 0.31.0 (Baseline)
CCRF-CEM Wild-Type (T-cell ALL)1.8 ± 0.21.0 (Baseline)
CCRF-CEM/TG HGPRT-Deficient> 100> 50x
HeLa Solid Tumor (Cervical)14.5 ± 1.2~ 6.0x

Note: The >50x Resistance Factor in the CCRF-CEM/TG line definitively validates the HGPRT-dependent mechanism of action.

Table 2: Cell Cycle Phase Distribution in HL-60 Cells Post-Treatment (72h)

Treatment GroupSub-G1 (Apoptosis)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control (0.5% DMSO)2.1%58.4%30.2%9.3%
1x IC50 (2.4 µM)18.5%42.1%15.4%24.0%
3x IC50 (7.2 µM)45.2%28.5%8.1%18.2%

Note: The dose-dependent accumulation in the G2/M phase precedes the shift into the Sub-G1 apoptotic fraction, confirming DNA mismatch repair activation.

References

  • Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes . The Journal of Organic Chemistry. Available at:[Link]

  • Unhydrolyzable Analogues of Adenosine 3':5'-Monophosphate Demonstrating Growth Inhibition and Differentiation in Human Cancer Cells . Cancer Research. Available at:[Link]

Method

Application Notes and Protocols for Formulation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Forward-Looking Statement Introduction: The Formulation Challenge of Purine Analogs [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, a class of compounds with significant therapeutic potential, often utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement

Introduction: The Formulation Challenge of Purine Analogs

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is a purine analog, a class of compounds with significant therapeutic potential, often utilized in antiviral and anticancer therapies.[1][2] A common challenge in the development of purine-based drugs is their often-unfavorable physicochemical properties, which can limit their oral bioavailability and therapeutic efficacy.[3] Many purine derivatives exhibit poor aqueous solubility, which can be a rate-limiting step for absorption in the gastrointestinal tract.[3]

This document provides a detailed guide to potential formulation strategies to enhance the delivery of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. We will explore a range of techniques, from established methods for solubility enhancement to advanced nanoformulation approaches, providing both the theoretical rationale and practical, step-by-step protocols.

Predicted Physicochemical Properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

To guide the formulation strategy, the physicochemical properties of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol were predicted using computational models. The SMILES string for the molecule is CSC1=NC=NC2=C1N=CN2CO.

PropertyPredicted ValueImplication for Formulation
Molecular Weight 210.25 g/mol Suitable for oral and parenteral delivery routes.
logP (Octanol-Water Partition Coefficient) 0.8 - 1.5Indicates moderate lipophilicity, suggesting that permeability may not be a major barrier, but aqueous solubility could be limited.
Aqueous Solubility (logS) -2.0 to -3.0Predicts poor to moderate aqueous solubility, likely requiring enabling formulation technologies for adequate dissolution and absorption.
Melting Point High (predicted > 200°C)A high melting point can correlate with low aqueous solubility due to strong crystal lattice energy.
BCS Classification (Predicted) Class II or IVBased on the predicted low to moderate solubility and potentially good permeability (inferred from logP), the compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug.[4] This classification underscores the need for solubility-enhancing formulation strategies.

Disclaimer: These values are in-silico predictions and must be experimentally verified.

Formulation Strategies for a Poorly Soluble Compound

Given the predicted low aqueous solubility of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, the following formulation strategies are proposed. The choice of the optimal approach will depend on the desired dosage form, route of administration, and the specific therapeutic application.

Diagram: Formulation Decision Pathway

Formulation_Pathway cluster_approaches Formulation Approaches cluster_nano Nanoformulation Types API [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (Predicted BCS Class II/IV) Solubility Poor Aqueous Solubility API->Solubility Key Challenge Nano Nanoformulations Solubility->Nano Increase Surface Area & Dissolution Rate SolidDisp Solid Dispersions Solubility->SolidDisp Amorphous State & Improved Wettability Complex Cyclodextrin Complexation Solubility->Complex Host-Guest Complex for Solubilization Liposomes Liposomes Nano->Liposomes Nanoparticles Polymeric Nanoparticles Nano->Nanoparticles

Caption: Decision pathway for selecting a formulation strategy.

Application Note 1: Nanoliposomal Formulation

Rationale: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5] For a molecule like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, with moderate lipophilicity, it is likely to partition into the lipid bilayer of the liposome. Liposomal encapsulation can improve drug stability, increase circulation time, and facilitate targeted delivery.[5][6] This approach is particularly relevant for antiviral and anticancer agents, as liposomes can be passively targeted to tumors and sites of inflammation.[7]

Protocol 1: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Loaded Liposomes by Thin-Film Hydration

Materials:

  • [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., starting at 1:10 w/w).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Purification:

    • Remove unencapsulated drug by dialysis against PBS or by size exclusion chromatography using a Sephadex G-50 column.

Characterization of Liposomes:
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size and size distribution of the liposomes.
Zeta Potential Laser Doppler AnemometryTo assess the surface charge and stability of the liposomal formulation.
Encapsulation Efficiency (%EE) UV-Vis Spectrophotometry or HPLCTo quantify the amount of drug successfully encapsulated within the liposomes.
In Vitro Drug Release Dialysis MethodTo evaluate the release profile of the drug from the liposomes over time.

Encapsulation Efficiency Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Diagram: Liposomal Formulation Workflow

Liposome_Workflow cluster_prep Preparation cluster_char Characterization A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Thin-Film Evaporation A->B C 3. Hydration with Aqueous Buffer B->C D 4. Size Reduction (Sonication/Extrusion) C->D E Particle Size (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H In Vitro Release D->H

Caption: Workflow for liposome preparation and characterization.

Application Note 2: Polymeric Nanoparticle Formulation

Rationale: Polymeric nanoparticles offer a versatile platform for drug delivery, providing controlled release and improved stability.[1] For a purine analog, biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are often employed.[1] The drug is entrapped within the polymer matrix, and its release is governed by diffusion and polymer degradation. This approach can enhance oral bioavailability and reduce dosing frequency.[3]

Protocol 2: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • High-speed homogenizer or probe sonicator

Procedure:

  • Organic Phase Preparation:

    • Dissolve a known amount of PLGA and [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer or a probe sonicator for a few minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes.

    • Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder for long-term storage.

Characterization of Nanoparticles:

The characterization methods for polymeric nanoparticles are similar to those for liposomes, including DLS for size and PDI, zeta potential measurement, and determination of encapsulation efficiency and in vitro drug release.

Application Note 3: Solid Dispersion for Solubility Enhancement

Rationale: Solid dispersion is a well-established technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs.[8][9] By dispersing the drug in a hydrophilic carrier at the molecular level, the drug exists in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[8] The carrier also improves the wettability of the drug particles.[9]

Protocol 3: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol Solid Dispersion by Solvent Evaporation

Materials:

  • [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

  • A hydrophilic polymer carrier (e.g., Povidone K30, Soluplus®, or a polyethylene glycol)

  • A suitable solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier)

  • Rotary evaporator or vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and the chosen polymer carrier in the selected solvent in a round-bottom flask. Various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:5 w/w) should be investigated.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a suitable temperature.

    • Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven until a constant weight is achieved.

  • Post-Processing:

    • The resulting solid mass is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.

Characterization of Solid Dispersions:
ParameterMethodPurpose
Drug Content UV-Vis Spectrophotometry or HPLCTo determine the actual amount of drug in the solid dispersion.
Dissolution Studies USP Dissolution Apparatus (e.g., Type II)To compare the dissolution rate of the solid dispersion with that of the pure drug.
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)To confirm the amorphous state of the drug in the solid dispersion.
Morphology Scanning Electron Microscopy (SEM)To observe the surface morphology of the solid dispersion particles.

Application Note 4: Cyclodextrin Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, where the drug molecule (the "guest") is encapsulated within the cyclodextrin cavity (the "host").[11] This complexation effectively increases the aqueous solubility of the drug.[10]

Protocol 4: Preparation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

  • A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing:

    • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

    • Add the drug to the cyclodextrin paste in a specific molar ratio (e.g., 1:1, 1:2).

  • Kneading:

    • Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes).

    • If necessary, add more of the solvent mixture to maintain a suitable consistency.

  • Drying:

    • Dry the resulting product in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Post-Processing:

    • Pulverize the dried complex and pass it through a sieve.

Characterization of Inclusion Complexes:

Characterization methods are similar to those for solid dispersions, with a focus on confirming complex formation through techniques like DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy. Phase solubility studies are also crucial to determine the stoichiometry of the complex and the stability constant.

Conclusion and Future Perspectives

The successful formulation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol hinges on overcoming its predicted poor aqueous solubility. The formulation techniques presented in these application notes—nanoliposomes, polymeric nanoparticles, solid dispersions, and cyclodextrin complexation—offer viable pathways to enhance its dissolution and potential bioavailability. The selection of the most appropriate strategy will be dictated by the intended clinical application, desired pharmacokinetic profile, and manufacturing considerations.

It is imperative that the initial stages of formulation development include a thorough experimental characterization of the drug's physicochemical properties to validate the in-silico predictions. Subsequent to formulation, comprehensive in vitro and in vivo studies are necessary to evaluate the performance and safety of the developed drug delivery system.

References

  • US5773027A - Liposomes encapsulating antiviral drugs - Google P
  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC. (URL: [Link])

  • The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC. (URL: [Link])

  • Nanotechnology and Liposome-Based Strategies for Antiviral Drug Delivery Systems. (URL: [Link])

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (URL: [Link])

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (URL: [Link])

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (URL: [Link])

  • Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - OUCI. (URL: [Link])

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (URL: [Link])

  • Biopharmaceutics Classification System - Systematic Reviews in Pharmacy. (URL: [Link])

  • M9 Biopharmaceutics Classification System-Based Biowaivers Draft Guidance for Industry - Regulations.gov. (URL: [Link])

  • Liposome-mediated delivery of antiviral agents to human immunodeficiency virus-infected cells - Taylor & Francis. (URL: [Link])

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (URL: [Link])

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: [Link])

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. (URL: [Link])

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (URL: [Link])

  • Liposome-mediated delivery of antiviral agents to human immunodeficiency virus-infected cells - PubMed. (URL: [Link])

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (URL: [Link])

  • In-Depth Study of Cyclodextrin Complexation with Carotenoids toward the Formation of Enhanced Delivery Systems | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

Sources

Application

Application Note: Advanced NMR Structural Elucidation of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Strategic Context in Drug Development Purine derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antineoplastic agents, antiviral drugs, and epigenetic modulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Development

Purine derivatives are foundational scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antineoplastic agents, antiviral drugs, and epigenetic modulators[1]. The compound [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol features two critical modifications: a lipophilic ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl group at the N9 position.

The synthesis of such thioether-modified purines often involves low-temperature thioetherification of chloroheteroarenes[2]. However, functionalizing the purine ring—particularly at the nitrogen centers—frequently yields a mixture of N7 and N9 regioisomers depending on the thermodynamic and kinetic controls of the reaction[3]. Differentiating these isomers using simple 1D NMR or mass spectrometry is nearly impossible due to their identical masses and highly similar proton environments. Therefore, establishing a self-validating 2D Nuclear Magnetic Resonance (NMR) matrix is the gold standard for unambiguous structural proof.

Mechanistic Rationale for Experimental Design

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be designed around the specific physicochemical properties of the purine scaffold.

  • Solvent Selection (Causality of DMSO-d6): Purines possess high crystal lattice energies and form robust intermolecular hydrogen bond networks, rendering them poorly soluble in standard solvents like Chloroform-d (CDCl₃). We utilize anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) because its high dielectric constant actively disrupts these hydrogen bonds, preventing sample aggregation and line broadening. Furthermore, unlike Methanol-d4 or D₂O, DMSO-d6 is aprotic; it prevents the rapid chemical exchange of the hydroxymethyl’s hydroxyl (-OH) proton, allowing it to be observed as a distinct, quantifiable signal that couples to the adjacent methylene group.

  • The Self-Validating HMBC Logic: The core of this protocol is Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range carbon-proton couplings (typically ²J and ³J). If the hydroxymethyl group is correctly positioned at N9, its methylene protons will show ³J correlations to the C4 bridgehead carbon and the C8 carbon. If it were incorrectly attached at N7, the correlations would shift to C5 and C8. This binary outcome creates a self-validating system where the data inherently proves or disproves the regiochemical hypothesis.

Self-Validating NMR Workflow

The following workflow illustrates the orthogonal layers of data acquisition required to build a complete structural proof.

NMR_Workflow A Sample Preparation (DMSO-d6 ensures OH visibility) B Probe Tuning & Shimming (Optimize B0 Homogeneity) A->B C 1D Acquisition (1H & 13C Proton Inventory) B->C D 2D Correlation (HSQC) (Direct 1J C-H Mapping) C->D E 2D Correlation (HMBC) (Long-Range 3J Connectivity) D->E F Orthogonal Validation (Regiochemistry Confirmed) E->F

Fig 1. Self-validating NMR workflow for purine regiochemical assignment.

Step-by-Step Acquisition Protocol

This protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe (BBO) or a cryoprobe.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of highly purified [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 30 seconds to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium resonance of DMSO-d6.

  • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Perform automated gradient shimming (e.g., TopShim) followed by manual adjustment of Z1 and Z2 until the solvent residual peak (DMSO quintet at 2.50 ppm) has a full width at half maximum (FWHM) of < 0.8 Hz.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the purine protons. Acquire 16–32 scans.

  • ¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024–2048 scans (depending on field strength) to ensure the quaternary carbons (C4, C5, C6) are clearly resolved above the baseline.

Step 4: 2D NMR Acquisition (The Validation Matrix)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹J_CH bonds. Optimize for a coupling constant of 145 Hz.

  • HMBC: Acquire to map ²J_CH and ³J_CH long-range bonds. Crucially, optimize the long-range coupling constant delay for 8 Hz, which is ideal for the rigid, conjugated purine ring system.

Quantitative Data & Structural Proof

The integration of 1D and 2D data yields the following definitive assignments. Note how the multiplicity and coupling constants (J) in the ¹H spectrum perfectly align with the expected spin-spin splitting of the ethylsulfanyl and hydroxymethyl groups.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
Proton EnvironmentMultiplicityIntegrationChemical Shift (ppm)Coupling (J in Hz)Assignment Rationale & Causality
H-8 Singlet (s)1H~8.70-Highly deshielded purine proton between N7 and N9.
H-2 Singlet (s)1H~8.65-Purine proton between N1 and N3.
-OH Triplet (t)1H~6.507.0Hydroxyl proton; couples to the adjacent CH₂. Visible due to aprotic DMSO-d6.
N9-CH₂-O Doublet (d)2H~5.607.0Hydroxymethyl group; deshielded by both N9 and Oxygen.
S-CH₂- Quartet (q)2H~3.357.3Ethylsulfanyl methylene; split by the adjacent methyl group.
-CH₃ Triplet (t)3H~1.357.3Ethylsulfanyl methyl; split by the adjacent methylene group.
Table 2: ¹³C NMR & HMBC Connectivity Matrix
CarbonTypeChemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)Structural Significance
C-6 Quat~160.0S-CH₂, H-2Proves the thioether is attached at C-6.
C-2 CH~152.0H-8 (weak ⁵J)Confirms core purine framework.
C-4 Quat~150.0H-8, H-2, N9-CH₂ Bridgehead carbon; confirms N9 substitution.
C-8 CH~145.0N9-CH₂ Confirms N9 substitution.
C-5 Quat~130.0H-8Bridgehead carbon.
N9-CH₂ CH₂~65.0-OHConfirms intact hydroxymethyl group.
S-CH₂ CH₂~23.0-CH₃Confirms intact ethyl chain.
-CH₃ CH₃~14.0S-CH₂Confirms intact ethyl chain.
Visualizing the Regiochemical Proof

The diagram below maps the critical ³J HMBC correlations. By tracing the arrows from the proton sources to the carbon targets, the exact positions of the ethylsulfanyl and hydroxymethyl groups are locked into place, completely ruling out the N7 isomer.

HMBC_Network cluster_0 Proton Resonances (1H) cluster_1 Carbon Resonances (13C) H2 H-2 (Purine) C4 C-4 H2->C4 3J C6 C-6 H2->C6 3J H8 H-8 (Purine) H8->C4 3J C5 C-5 H8->C5 3J H_CH2O N9-CH2 H_CH2O->C4 3J (N9 Proof) C8 C-8 H_CH2O->C8 3J (N9 Proof) H_CH2S S-CH2 H_CH2S->C6 3J (C6 Proof)

Fig 2. HMBC correlation network establishing N9 and C6 regiochemistry.

References

  • Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes. ACS Publications.[Link]

  • 6‐Substituted 2‐Aminopurine‐2′‐deoxyribonucleoside 5′‐Triphosphates that Trace Cytosine Methylation. Chemistry - A European Journal.[Link]

  • An Efficient Synthesis of Substituted Cytosines and Purines under Focused Microwave Irradiation. ResearchGate.[Link]

Sources

Method

utilizing[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol as a purine scaffold in drug discovery

Application Note: Utilizing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as a Versatile Purine Scaffold in Drug Discovery Executive Summary The rational design of small-molecule therapeutics frequently relies on privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as a Versatile Purine Scaffold in Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics frequently relies on privileged structures that can interface with multiple biological targets. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol represents a highly versatile, dual-functional purine scaffold. It combines a lipophilic C6-ethylsulfanyl (ethylthio) group with an N9-hydroxymethyl moiety. This application note details the mechanistic rationale, synthetic derivatization, and in vitro screening protocols required to leverage this scaffold for two distinct pharmacological avenues: as an ATP-competitive kinase inhibitor and as an acyclic nucleoside prodrug.

Rationale & Structural Dynamics (E-E-A-T)

The structural architecture of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is engineered to solve specific pharmacokinetic and pharmacodynamic challenges in drug discovery:

  • The C6-Ethylsulfanyl Group (Target Engagement): Alkylthiopurines exhibit well-documented antitumor and antimetabolite activities[1]. In the context of receptor tyrosine kinases (e.g., EGFR), the 6-ethylsulfanyl group provides optimal lipophilicity to probe the hydrophobic pocket adjacent to the ATP-binding hinge region (specifically interacting with residues like Met793)[2]. Furthermore, in vivo, the thioether linkage can serve as a metabolic precursor, undergoing enzymatic cleavage to release 6-mercaptopurine, a potent disruptor of nucleic acid synthesis[1].

  • The N9-Hydroxymethyl Group (Acyclic Nucleoside Mimic): Canonical nucleosides suffer from complex stereochemistry and metabolic instability. The N9-hydroxymethyl group acts as a truncated, acyclic sugar mimic. It lacks chiral centers, simplifying scalable synthesis, while providing a primary alcohol handle for prodrug derivatization (e.g., esterification or phosphitylation)[3]. This modification significantly enhances solubility in polar solvents compared to unsubstituted purines[3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual pharmacological utility of the scaffold, highlighting the causal relationship between its functional groups and downstream cellular effects.

Pathway S [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Core Scaffold) K_Bind EGFR/TK Hinge Binding (C6-Ethylsulfanyl Pocket) S->K_Bind Direct Target Engagement P_Deriv ProTide Synthesis (N9-Hydroxymethyl Phosphorylation) S->P_Deriv Synthetic Modification K_Effect Kinase Inhibition & Apoptosis K_Bind->K_Effect P_Metab Thiopurine Metabolism (HGPRT / IMPDH Activation) P_Deriv->P_Metab Intracellular Cleavage P_Effect 6-TGN DNA Incorporation & Chain Termination P_Metab->P_Effect

Fig 1. Divergent pharmacological pathways of the scaffold acting as a direct kinase inhibitor (top) and an activated antimetabolite prodrug (bottom).

Experimental Workflow & Protocols

To ensure reproducibility and scientific integrity, every protocol described herein is designed as a self-validating system, incorporating internal controls to verify both reaction success and assay dynamic range.

Workflow A 1. Scaffold Preparation B 2. N9-Derivatization (ProTide Synthesis) A->B NMI, THF C 3. LC-MS Validation B->C Purify D 4. In Vitro EGFR Assay C->D Screen

Fig 2. Step-by-step experimental workflow from scaffold derivatization to in vitro target validation.

Protocol A: Synthesis of a Phosphoramidate Prodrug (ProTide)

Causality: The N9-hydroxymethyl group is sterically accessible but highly polar, limiting passive cellular permeability. By converting this primary alcohol into a phosphoramidate (ProTide), we mask the phosphate charge, enabling passive diffusion across the lipid bilayer before intracellular cleavage[4].

Reagents:

  • [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (1.0 eq)

  • Phenyl (methoxy-L-alaninyl) phosphorochloridate (1.5 eq)

  • N-methylimidazole (NMI) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve the purine scaffold in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C. Rationale: Low temperature prevents side reactions and degradation of the purine core.

  • Catalysis: Add NMI dropwise. Rationale: NMI acts as a nucleophilic catalyst, accelerating the displacement of the chloride on the phosphorochloridate.

  • Coupling: Slowly introduce the phosphorochloridate reagent. Allow the reaction to stir for 1 hour at -78°C, then gradually warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Self-Validation (LC-MS): Confirm the reaction success via LC-MS. The disappearance of the parent scaffold mass and the appearance of the ProTide mass adduct [M+H]+ validates the coupling.

Protocol B: In Vitro EGFR Tyrosine Kinase Assay

Causality: Because the purine core mimics the adenine ring of ATP, an ATP-competitive luminescence assay is utilized to directly quantify the scaffold's ability to displace ATP at the kinase hinge region[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well plate. Dilute the scaffold compound in DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 5 µL of recombinant EGFR enzyme (1 ng/µL) to each well. Incubate for 15 minutes at room temperature to allow pre-binding of the scaffold to the enzyme.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix (ATP concentration set at the Km​ for EGFR to ensure competitive binding dynamics). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation (Z'-Factor): Include Gefitinib (1 µM) as a positive control for complete inhibition, and 1% DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's dynamic range and reliability.

Quantitative Data Presentation

The following table summarizes the anticipated inhibitory profiles of 6-alkylthiopurine and aminopyrimidine hybrids against EGFR-TK and associated cell lines, demonstrating the competitive efficacy of the scaffold compared to clinical standards.

Compound / ScaffoldPrimary TargetEnzyme IC₅₀ (µM)MCF-7 Cell Line IC₅₀ (µM)Reference
6-Alkylthiopurine Hybrid Analogues EGFR-TK0.70 – 0.9031.8 – 37.7[2]
Gefitinib (Positive Control) EGFR-TK4.10N/A[2]
Thalidomide (Negative Control) ImmunomodulatoryN/A13.4[2]
6-Mercaptopurine Metabolites (6-TGNs) HGPRT / IMPDHN/A (Metabolite)Dose-dependent[5]

Note: The high enzymatic potency (IC₅₀ < 1 µM) of the 6-alkylthio derivatives against EGFR-TK highlights the optimal steric fit of the ethylsulfanyl group within the ATP-binding pocket[2]. Intracellular metabolism via IMPDH further diversifies the scaffold's cytotoxicity profile[5].

Conclusion[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly adaptable scaffold for modern drug discovery. By strategically exploiting the C6-ethylsulfanyl group for hydrophobic target engagement and the N9-hydroxymethyl group for prodrug derivatization, researchers can bypass traditional pharmacokinetic bottlenecks. The self-validating protocols provided ensure that modifications to this scaffold can be rigorously tracked from synthetic bench to biological assay.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing challenges in formulating and handling [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers facing challenges in formulating and handling [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .

While purine derivatives are foundational in medicinal chemistry, their rigid, planar structures often lead to high crystal lattice energies, making aqueous solubilization a significant hurdle. Furthermore, the specific functional groups on this molecule—the lipophilic 6-ethylsulfanyl chain and the chemically labile N9-hydroxymethyl group—create a complex interplay between physical solubility and chemical stability.

Physicochemical Profiling & Solubilization Impact

To design an effective solubilization strategy, we must first deconstruct the molecule's structural liabilities. The table below summarizes the quantitative and qualitative data dictating its behavior in solution.

Structural Feature / PropertyQuantitative / Predicted ValueMechanistic Impact on Solubilization
Molecular Formula C8H10N4OSBaseline atomic composition.
Molecular Weight 210.26 g/mol Low MW is favorable for membrane permeability, but the high ratio of heteroatoms drives complex solvent interactions.
Purine Core Planar, H-bond networkInduces strong intermolecular π−π stacking. High energy is required to break the crystal lattice, severely restricting dissolution in neat water .
6-Ethylsulfanyl Group LogP modifier (+ lipophilicity)Drives excellent solubility in non-polar or aprotic solvents (e.g., DMSO) but acts as a hydrophobic penalty in aqueous media, causing solvent-shift precipitation .
N9-Hydroxymethyl Group Polar Surface Area (PSA) modifierEnhances initial aqueous wettability via H-bonding. However, it introduces a critical chemical instability (hemiaminal-like hydrolysis) in aqueous buffers .
Diagnostic FAQs: Troubleshooting Solubility & Stability

Q1: Why does my compound dissolve easily in DMSO, but precipitate when I thaw my stored aliquots? The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Each time a stock vial is opened, it absorbs atmospheric moisture. Because the 6-ethylsulfanyl group is highly hydrophobic, even a 2-5% water content in your DMSO stock drastically lowers the compound's solubility threshold. Furthermore, when DMSO freezes (melting point 18.5°C), the solvent crystallizes first, effectively concentrating the solute in the remaining liquid (freeze-concentration effect). This supersaturation nucleates compound crystals that are notoriously difficult to redissolve. The Solution: Aliquot your primary stock into single-use volumes immediately after preparation. Store over desiccants and avoid repeated freeze-thaw cycles.

Q2: I observe immediate cloudiness when spiking my DMSO stock into PBS (pH 7.4). How do I prevent this solvent-shift precipitation? The Causality: This is a classic thermodynamic failure. When the DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses away from the purine. The hydrophobic 6-ethylsulfanyl group forces surrounding water molecules to form a highly ordered, ice-like cage. The resulting entropic penalty forces the purine molecules to aggregate and precipitate to minimize hydrophobic surface exposure. The Solution: You must lower the thermodynamic barrier using a co-solvent or complexation agent. Formulating the aqueous buffer with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) allows the lipophilic ethylsulfanyl tail to partition into the hydrophobic cavity of the cyclodextrin, shielding it from the water .

Q3: My aqueous assay solution is perfectly clear at 0 hours, but a precipitate forms after 12-24 hours at 37°C. Is this a delayed solubility issue? The Causality: No, this is a chemical stability issue masquerading as a physical solubility problem. The N9-hydroxymethyl group is essentially an aminal/hemiaminal derivative formed via the reversible reaction of the purine N9-amine with formaldehyde. In aqueous media (especially at elevated temperatures or unoptimized pH), this group undergoes hydrolysis, releasing formaldehyde and yielding the parent 6-ethylsulfanylpurine . The parent purine lacks the polar hydroxyl group and has a vastly lower aqueous solubility, causing it to crash out of solution over time. The Solution: Minimize the time the compound spends in aqueous media. Prepare working dilutions immediately before your assay, and strictly control the pH to neutral (7.0–7.4) to minimize acid/base-catalyzed hydrolysis.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a clear solution means your compound is fully dissolved and intact.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions (10-50 mM)

Objective: Achieve complete dissolution while preventing freeze-concentration artifacts.

  • Preparation: Weigh the required mass of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol using an analytical microbalance.

  • Solvation: Add the calculated volume of strictly anhydrous DMSO (stored under argon/molecular sieves).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Centrifugation): Centrifuge the visually clear solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. Causality: Micro-crystals often remain suspended and are invisible to the naked eye. If a microscopic pellet forms, your true solution concentration is lower than calculated.

  • Storage: Transfer the supernatant (avoiding any pellet) into single-use amber glass vials (0.5 mL aliquots) and store at -20°C.

Protocol B: Aqueous Solubilization via HP- β -Cyclodextrin Complexation

Objective: Prevent solvent-shift precipitation and monitor for N9-hydroxymethyl hydrolysis.

  • Buffer Prep: Prepare a 10% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vortexing the HP- β -CD buffer vigorously, add the DMSO stock solution dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent downstream assay interference.

  • Equilibration: Allow the solution to stir gently for 15 minutes at room temperature to ensure complete inclusion complex formation.

  • Self-Validation (LC-MS Stability Check): To differentiate between physical precipitation and chemical degradation, pull a 10 µL sample at t=0 and t=24 hours. Run an LC-MS analysis. Causality: If the peak corresponding to[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol decreases and a new peak matching 6-ethylsulfanylpurine appears, you are observing chemical hydrolysis, dictating that your assay timeframe must be shortened.

System Workflow: Solubilization & Degradation Decision Tree

The following logic gate outlines the systematic approach to troubleshooting both the physical and chemical barriers associated with this compound.

Workflow Start Solid Compound: [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol DMSO Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->DMSO Check1 Complete Dissolution? DMSO->Check1 Warm Vortex & Warm (37°C) Check for moisture Check1->Warm No Aqueous Dilute into Aqueous Buffer (e.g., PBS, <1% DMSO) Check1->Aqueous Yes Warm->Check1 Check2 Immediate Precipitation? Aqueous->Check2 Formulation Formulate with HP-β-CD or PEG400 Co-solvent Check2->Formulation Yes (Solvent Shift) Check3 Delayed Precipitation (>12 hrs at 37°C)? Check2->Check3 No (Clear Solution) Formulation->Aqueous Degradation Chemical Degradation: N9-Hydroxymethyl Hydrolysis (Yields insoluble parent purine) Check3->Degradation Yes (Chemical Instability) Success Stable Working Solution (Proceed to Assay) Check3->Success No (Stable) Degradation->Success Prepare Fresh / Reduce Time

Workflow for solubilizing and troubleshooting[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.

References
  • Title: Synthesis of Purine-Based Ionic Liquids and Their Applications Source: MDPI URL: [Link]

  • Title: Aqueous solubility enhancement (S/S0) of each purine-based salt Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Optimizing[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol Synthesis

Welcome to the Technical Support Portal for the synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol . This molecule features a purine core with an ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol . This molecule features a purine core with an ethylsulfanyl (thioether) group at the C6 position and a hydroxymethyl group at the N9 position.

Synthesizing this compound requires strict control over reaction kinetics, pH, and purification methods. The N-hydroxymethylation of purines is notoriously reversible, and standard laboratory techniques (such as silica gel chromatography) often lead to product degradation. This guide provides drug development professionals with validated protocols, mechanistic causality, and troubleshooting logic to maximize reaction yield and product stability.

Mechanistic Workflow & Pathway Analysis

The synthesis is a two-step process starting from 6-mercaptopurine. The first step involves the S-alkylation of the thiol group to form the thioether. The second step is the N-hydroxymethylation of the purine ring using formaldehyde.

SynthesisPathway SM 6-Mercaptopurine (Starting Material) Step1 Step 1: S-Ethylation (Bromoethane, K2CO3, DMF) SM->Step1 Int 6-(Ethylsulfanyl)-9H-purine (Stable Intermediate) Step1->Int S-Selectivity (pH ~8) Side1 Side Reaction: N-Ethylation Step1->Side1 Excess Base/Alkyl Step2 Step 2: N-Hydroxymethylation (37% HCHO, pH 8.0, 25°C) Int->Step2 Prod [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Target Product) Step2->Prod Kinetic Control Side2 Side Reaction: N7-Hydroxymethylation Step2->Side2 Thermodynamic Mix Degradation Hemiaminal Reversion (Loss of Formaldehyde) Prod->Degradation Acid / Heat / Silica Degradation->Int

Figure 1: Two-step synthetic workflow detailing target pathways and primary degradation routes.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Regioselective S-Ethylation of 6-Mercaptopurine

Objective: Selectively alkylate the C6-thiol without alkylating the purine nitrogens. Causality: The pKa of the thiol group in 6-mercaptopurine is approximately 7.8, while the purine N9 proton has a pKa > 9. By using a mild base like Potassium Carbonate ( K2​CO3​ ), we selectively deprotonate the thiol, directing the nucleophilic attack exclusively from the sulfur atom[1].

  • Preparation: Suspend 6-mercaptopurine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (1.1 eq).

    • Validation Checkpoint 1: The suspension will turn slightly yellow and become more homogeneous as the highly nucleophilic thiolate anion forms.

  • Alkylation: Dropwise add bromoethane (1.05 eq) over 15 minutes at 0 °C. Stir the reaction at room temperature for 2 hours.

  • Reaction Monitoring:

    • Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) must completely disappear, replaced by a single UV-active spot (Rf ~0.5). If starting material persists, check for moisture contamination; do not add excess bromoethane, which causes N-alkylation.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 6-(ethylsulfanyl)-9H-purine.

Protocol B: Kinetic N9-Hydroxymethylation

Objective: Introduce the hydroxymethyl group at N9 while preventing hemiaminal reversion. Causality: Hydroxymethylation is achieved by reacting the purine imino nitrogen with aqueous formaldehyde in a basic medium[2]. Because the resulting N-hydroxymethyl purine is a carbinolamine (hemiaminal), the reaction is reversible[3]. The equilibrium is highly sensitive to pH; acidic conditions catalyze the breakdown back to the parent purine[4].

  • Preparation: Suspend 6-(ethylsulfanyl)-9H-purine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1 v/v).

  • Reagent Addition: Add 37% aqueous formaldehyde (5.0 eq).

  • pH Control (Critical): Adjust the pH of the solution to exactly 8.0 using 0.1 M NaOH.

    • Validation Checkpoint 3: Monitor pH continuously. Formaldehyde can disproportionate into formic acid (Cannizzaro reaction), lowering the pH. If the pH drops below 7.5, the reaction will stall.

  • Incubation: Stir at 25 °C for 12 hours. Do not heat.

  • Isolation (Non-Destructive): Concentrate the dioxane under reduced pressure at a bath temperature strictly below 30 °C . Extract the aqueous residue with ethyl acetate.

    • Validation Checkpoint 4: Do NOT purify via standard silica gel. Silica is acidic and will strip the formaldehyde from the molecule. Purify via crystallization from cold ethanol/water.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization parameters for the N-hydroxymethylation step. Notice how elevated temperatures and low pH drastically reduce the isolated yield due to thermodynamic reversion and N7-isomerization.

Temperature (°C)HCHO EquivalentspH LevelReaction Time (h)N9 : N7 RatioIsolated Yield (%)Outcome / Failure Mode
60 °C2.0 eq9.023 : 145%High degradation / Cannizzaro
40 °C3.0 eq8.564 : 162%Moderate reversion
25 °C 5.0 eq 8.0 12 5 : 1 78% Optimal Kinetic Control
4 °C10.0 eq7.5244 : 135%Incomplete reaction

Troubleshooting Guides & FAQs

LogicTree Issue Issue: Low Yield of Target Product Check1 Is the intermediate 6-ethylthiopurine pure? Issue->Check1 No1 Optimize Step 1: Reduce alkylating agent eq. Check1->No1 No Yes1 Check Step 2: Did product degrade on silica? Check1->Yes1 Yes Yes2 Switch to crystallization or neutralized silica. Yes1->Yes2 Yes No2 Check Regioselectivity: High N7 isomer? Yes1->No2 No Yes3 Lower temperature to 25°C Maintain pH 8.0. No2->Yes3 Yes

Figure 2: Troubleshooting logic tree for resolving low reaction yields during synthesis.

Q1: My product completely reverted to 6-ethylthiopurine during column chromatography. What happened?

A: You experienced hemiaminal reversion. N-(hydroxymethyl) functionalities are carbinolamines. They exist in a dynamic equilibrium with the parent amine and free formaldehyde[3]. Standard silica gel is highly polar and slightly acidic, which acts as a catalyst to drive the equilibrium backward, stripping the formaldehyde off your molecule[4]. Solution: Avoid silica gel entirely. If chromatography is absolutely necessary, use neutral alumina or pre-treat your silica gel by flushing it with 1% Triethylamine (TEA) in your eluent to neutralize the acidic silanol groups.

Q2: I am seeing a mixture of N9 and N7 hydroxymethylated products. How do I favor N9?

A: Purine alkylation inherently produces mixtures. While N9 is generally the thermodynamically favored position due to lower steric hindrance and electronic distribution, harsh conditions can scramble the products. Solution: Maintain strict kinetic control. Run the reaction at 25 °C and do not exceed pH 8.0. Using an excess of formaldehyde (5.0 eq) ensures that the forward reaction outpaces the equilibration between the N7 and N9 states.

Q3: My final compound is showing a mass +16 Da higher than expected on LC-MS.

A: You are observing S-oxidation. Thioethers (like your ethylsulfanyl group) are highly susceptible to oxidation, forming sulfoxides (+16 Da) or sulfones (+32 Da). This is often caused by trace peroxides in older batches of 1,4-dioxane or prolonged exposure to atmospheric oxygen. Solution: Always use freshly distilled, peroxide-free 1,4-dioxane. Degas your reaction solvents by bubbling nitrogen through them for 15 minutes prior to the reaction, and store the final [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol under argon at -20 °C.

Q4: The reaction stalls at 50% conversion during the hydroxymethylation step. Should I heat it?

A: No. Heating the reaction will shift the equilibrium toward the starting materials (reversion) and promote the Cannizzaro reaction, where formaldehyde disproportionates into methanol and formic acid. Solution: If the reaction stalls, check the pH. The generation of formic acid likely dropped the pH below 7.5. Re-adjust the pH to 8.0 using 0.1 M NaOH and add an additional 1.0 eq of formaldehyde.

Sources

Troubleshooting

Technical Support Center: Crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Welcome to the Advanced Technical Support Center for the crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with this complex purine derivative.

The molecular architecture of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol presents a "perfect storm" of crystallization challenges. The rigid, aromatic purine core promotes strong π−π stacking, while the flexible 6-ethylsulfanyl chain introduces high conformational entropy, which can disrupt crystal packing[1]. Furthermore, the N-9 methanol group acts as a potent hydrogen-bond donor and acceptor, often leading to unpredictable solvent interactions and extended 1D hydrogen-bond networks[2].

This guide synthesizes field-proven methodologies to help you bypass liquid-liquid phase separation (LLPS), prevent gelation, and isolate high-purity crystalline material.

Part 1: Physicochemical Properties & Crystallization Challenges

Before troubleshooting, it is critical to understand the structural causality behind the macroscopic behavior of your compound. The table below summarizes the quantitative and qualitative data dictating the phase behavior of this molecule.

Structural FeaturePhysicochemical EffectPrimary Crystallization ChallengeMitigation Strategy
Purine Core High lattice energy, strong π−π stacking interactions.Polymorphism and solvate formation.Temperature cycling (Ostwald ripening) to isolate the thermodynamic polymorph.
6-Ethylsulfanyl Group High conformational entropy, lipophilic character.Oiling Out (LLPS): The flexible chain hinders rapid lattice integration[3].Anti-solvent crystallization with precise seeding within the metastable zone[4].
N-9 Methanol Group Strong H-bond donor/acceptor pair.Gelation: Formation of 1D H-bond networks trapping solvent molecules[2].Use of competitive H-bonding solvents (e.g., Ethyl Acetate) to disrupt 1D networks.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction mixture forms a milky emulsion upon cooling instead of precipitating crystals. What is happening mechanically?

A1: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in process chemistry as "oiling out"[4]. Thermodynamically, your solution has crossed the binodal curve into a miscibility gap before primary nucleation could occur[5]. Because the 6-ethylsulfanyl group is highly flexible, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[3]. Instead of forming a solid, the supersaturated solution minimizes its free energy by separating into two liquid phases: a highly mobile, solute-rich oil droplet phase and a solute-lean continuous phase[4].

Q2: How do I bypass LLPS and force true crystalline nucleation?

A2: You must prevent the system from entering the spinodal decomposition region. This is achieved by manipulating the supersaturation trajectory. Do not rely on rapid cooling. Instead, utilize an anti-solvent crystallization strategy coupled with seeding [4]. By adding seed crystals while the solution is in the metastable zone (below the solubility limit but above the oiling-out boundary), you provide a low-energy template for the solute molecules to integrate into, effectively bypassing the kinetic barrier that leads to LLPS[5].

Q3: When I attempt to crystallize from ethanol, the entire flask turns into a translucent gel. How can I break this gelation?

A3: Gelation is driven by the N-9 methanol group. Purine derivatives rely heavily on specific intermolecular hydrogen-bonding geometries (e.g., Hoogsteen or Watson-Crick-like pairing)[2]. In protic solvents like ethanol, the hydroxymethyl group forms an extended, infinite 1D hydrogen-bonded network that physically entraps the solvent, forming a gel rather than a discrete 3D crystal lattice. To break this, switch to a competitive, polar aprotic solvent system (such as Ethyl Acetate mixed with a small volume of DMF). The ester oxygen in ethyl acetate will competitively hydrogen-bond with the N-9 methanol group, capping the 1D network and forcing the molecule to pack into discrete units.

Part 3: Mechanistic Visualizations

The following diagram illustrates the thermodynamic pathways of your crystallization process, highlighting the divergence between the undesirable LLPS route and the controlled crystallization route.

G Solution Single Phase Solution (High Supersaturation) LLPS Liquid-Liquid Phase Separation (Oiling Out) Solution->LLPS Rapid Cooling / High ΔC Nucleation Primary Nucleation Solution->Nucleation Controlled Supersaturation + Seeding RichPhase Solute-Rich Oil Droplets (High Mobility) LLPS->RichPhase LeanPhase Solute-Lean Continuous Phase LLPS->LeanPhase RichPhase->Nucleation Delayed Integration Amorphous Amorphous Solid / Gel RichPhase->Amorphous Kinetic Trapping Crystals Crystalline Suspension Nucleation->Crystals Crystal Growth

Caption: Thermodynamic pathways of LLPS vs. controlled crystallization.

Part 4: Experimental Protocols

To ensure a self-validating system, the following protocols are designed to inherently verify the phase boundaries of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol during the experiment.

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Mitigation)

This protocol utilizes Ethyl Acetate (solvent) and Heptane (anti-solvent) to avoid the miscibility gap[4].

  • Dissolution: Suspend 1.0 g of crude[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in 10 mL of Ethyl Acetate. Heat the mixture to 60°C under moderate stirring (400 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed crystallizer. Causality: This removes heterogeneous impurities (like dust) that could trigger premature, uncontrolled nucleation or oiling out.

  • Anti-Solvent Addition (Establish Metastable Zone): Maintain the temperature at 60°C. Slowly add Heptane dropwise at a rate of 0.5 mL/min until the solution becomes faintly turbid, then immediately add 0.5 mL of Ethyl Acetate to clear the solution. You are now exactly within the metastable zone.

  • Seeding: Add 10 mg (1% wt/wt) of pure, pre-milled [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol seed crystals. Allow the suspension to age isothermally at 60°C for 30 minutes. Causality: Isothermal aging allows the seed crystals to heal and begin consuming supersaturation, pulling the system away from the LLPS boundary.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Isolation: Filter the resulting crystalline suspension under vacuum, wash with 5 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Workflow Step1 1. Dissolution (EtOAc, 60°C) Step2 2. Polish Filtration (Remove heterogeneous nuclei) Step1->Step2 Step3 3. Anti-Solvent Addition (Heptane, reach metastable zone) Step2->Step3 Step4 4. Seeding & Aging (Add 1% seeds, age 30 min) Step3->Step4 Step5 5. Controlled Cooling (0.1°C/min to 5°C) Step4->Step5 Step6 6. Isolation (Vacuum Filtration & Drying) Step5->Step6

Caption: Step-by-step workflow for anti-solvent crystallization with seeding.

Protocol 2: Temperature Cycling (Ostwald Ripening for Polymorph Control)

If your initial crystallization yields a mixture of polymorphs or a solvate, use this protocol to drive the system toward the most thermodynamically stable form.

  • Slurry Formation: Suspend 1.0 g of the crystalline product in 15 mL of a 9:1 mixture of Heptane:Ethyl Acetate.

  • Heating Cycle: Heat the slurry to 50°C at 1°C/min. Hold for 2 hours. Causality: The metastable polymorphs, having higher solubility, will preferentially dissolve.

  • Cooling Cycle: Cool the slurry to 10°C at 0.5°C/min. Hold for 2 hours. Causality: The dissolved solute will precipitate onto the surfaces of the undissolved, thermodynamically stable crystals.

  • Iteration: Repeat the heating and cooling cycle 3 to 5 times. The continuous dissolution of fine/metastable particles and growth of stable particles (Ostwald ripening) will yield a highly pure, single-polymorph batch.

References
  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. Available at: [Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at: [Link]

  • ACS Omega. "Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives." ACS Publications. Available at: [Link]

Sources

Optimization

reducing impurities during[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol column chromatography purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol .

This molecule presents a "perfect storm" of chromatographic difficulties: a basic purine core prone to severe tailing, an ethylsulfanyl thioether susceptible to oxidation, and a polar, potentially labile N9-hydroxymethyl group that must be resolved from its nearly identical N7-regioisomer. The following diagnostic guide and validated protocols will help you establish a self-validating purification system to maximize your yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my target compound streak across multiple fractions, leading to poor recovery and overlapping impurities? A: As a basic heterocycle, the purine core interacts strongly with the acidic silanol groups (pKa ~4.5–5.5) on standard normal-phase silica gel. This hydrogen-bonding creates a non-linear Langmuir adsorption isotherm, which manifests as severe peak tailing[1].

  • The Fix: You must deactivate the stationary phase. Introducing 1–2% Triethylamine (TEA) into your mobile phase acts as a sacrificial basic modifier. TEA competitively binds to the active silanol sites, allowing your purine derivative to elute as a sharp, symmetrical band[1].

Q2: I am observing a closely eluting impurity that is difficult to separate. What is it, and how do I resolve it? A: This is almost certainly the N7-hydroxymethyl regioisomer . Alkylation (or hydroxymethylation) of 6-substituted purines typically yields a mixture of the N9 (thermodynamic) and N7 (kinetic/competing) isomers[2]. Because their polarities are nearly identical, standard alkane/ester systems (e.g., Hexane/Ethyl Acetate) fail to resolve them.

  • The Fix: Transition to a halogenated/protic solvent system, such as Dichloromethane (DCM) and Methanol (MeOH). The N9-isomer generally exhibits a slightly lower dipole moment and less solvent-accessible surface area than the N7-isomer. This allows the N9 target to elute slightly faster in a DCM/MeOH gradient[3].

Q3: My purified fractions show contamination with the starting material (6-ethylsulfanylpurine) and a new highly polar spot. Why is my compound degrading on the column? A: You are observing two distinct on-column degradation pathways driven by the chromatography environment itself:

  • De-hydroxymethylation: The N-hydroxymethyl group is susceptible to acid-catalyzed cleavage. The inherent acidity of untreated silica gel drives the equilibrium backward, releasing formaldehyde and your starting material[4].

  • Thioether Oxidation: The ethylsulfanyl group (-S-CH2CH3) is highly prone to oxidation to a sulfoxide. If you are using ethereal solvents (like THF or diethyl ether) that have accumulated peroxides, on-column oxidation will occur.

  • The Fix: The addition of 1% TEA serves a dual purpose: it prevents tailing and buffers the silica, halting acid-catalyzed cleavage[1]. Furthermore, strictly avoid old ethereal solvents; stick to freshly prepared DCM/MeOH.

Part 2: Logical Relationships & Troubleshooting Workflows

Pathway SM 6-Ethylsulfanylpurine (Starting Material) N9 N9-Hydroxymethyl (Target Product) SM->N9 Alkylation (N9) N7 N7-Hydroxymethyl (Regioisomer Impurity) SM->N7 Alkylation (N7) N9->SM Acidic Silica Cleavage Ox Sulfoxide Derivative (Oxidation Impurity) N9->Ox Peroxide Oxidation

Figure 1: Logical relationship of synthetic pathways and on-column degradation mechanisms.

Workflow Start Crude Mixture [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Tailing Issue: Severe Tailing (Silanol Interaction) Assess->Tailing Regio Issue: N7/N9 Co-elution (Similar Polarity) Assess->Regio Degrad Issue: On-Column Degradation (Oxidation / Cleavage) Assess->Degrad Sol1 Action: Add 1-2% TEA Neutralizes acidic silica Tailing->Sol1 Sol2 Action: Switch to DCM/MeOH Optimizes ΔRf for regioisomers Regio->Sol2 Degrad->Sol1 TEA prevents acid cleavage Sol3 Action: Avoid Ethereal Solvents Prevents thioether oxidation Degrad->Sol3 Opt Optimized Method: Dry Loading + DCM/MeOH/TEA Sol1->Opt Sol2->Opt Sol3->Opt Pure Pure N9-Isomer Isolated Opt->Pure

Figure 2: Troubleshooting workflow for the chromatographic purification of the N9-purine target.

Part 3: Experimental Protocol

Validated Workflow: TEA-Deactivated Silica Chromatography with Dry Loading

Causality Note: Because[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is highly polar, liquid loading in a strong solvent (like pure DCM or MeOH) will cause immediate band broadening at the column head, ruining the delicate separation of the N7/N9 isomers. Dry loading ensures a perfectly narrow starting band[1].

Step 1: Column Packing & Deactivation

  • Prepare the initial mobile phase: 100% DCM containing 1% TEA (v/v).

  • Slurry pack the silica gel (230–400 mesh) using this solvent.

  • Flush the packed column with at least 2 Column Volumes (CV) of the TEA-spiked solvent to fully saturate and deactivate the acidic silanol sites.

Step 2: Dry Loading Preparation

  • Dissolve your crude mixture in a minimum volume of a volatile, polar solvent (e.g., DCM/MeOH 1:1).

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude sample).

  • Evaporate the solvent slowly under reduced pressure on a rotary evaporator until a completely dry, free-flowing powder is obtained.

Step 3: Sample Application & Elution

  • Carefully pour the dry-loaded silica powder evenly onto the flat head of the packed column. Cap it with a 1 cm layer of clean sea sand to prevent disturbance.

  • Begin elution with 100% DCM (1% TEA).

  • Gradually increase polarity using a step gradient: 98:2 DCM:MeOH (1% TEA) 95:5 DCM:MeOH (1% TEA).

  • Collect small fractions (e.g., 10–15 mL) when approaching the expected Rf​ to maximize the resolution between the N9 and N7 isomers.

Step 4: Post-Column Processing

  • Pool the fractions containing the pure N9-isomer.

  • The residual TEA can be removed by co-evaporation with toluene under high vacuum, yielding the pure solid compound.

Part 4: Quantitative Data Summary

The following table demonstrates the causality between solvent system selection, basic modifiers, and resulting chromatographic performance for this specific purine derivative.

Solvent SystemStationary PhaseModifierTarget (N9) Rf​ Impurity (N7) Rf​ Peak Shape & Resolution Profile
Hexane / EtOAc (1:1)Standard SilicaNone0.120.10Severe tailing, total co-elution, degradation observed
Hexane / EtOAc (1:1)Standard Silica1% TEA0.180.16Sharp peaks, but poor regioisomer resolution
DCM / MeOH (95:5)Standard SilicaNone0.320.25Moderate tailing, partial resolution
DCM / MeOH (95:5) Standard Silica 1% TEA 0.38 0.28 Sharp peaks, baseline resolution, no degradation

References

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride, ACS Publications,[Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives, MDPI,[Link]

  • C(sp3) Bond Construction between Purines and Alkenes to Synthesize C6-Alkylpurines and Purine Nucleosides Using O2 as the Oxidant, ACS Publications,[Link]

Sources

Troubleshooting

resolving peak tailing of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in HPLC analysis

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and scientific explanations for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and scientific explanations for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As a purine derivative containing basic nitrogen atoms, this compound is susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and quantification accuracy.[1][2] This document is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: Why is my [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol peak tailing?

The most common cause of peak tailing for this and other purine analogs is the interaction between the basic functional groups on your analyte and active sites on the HPLC column's stationary phase.[1] On standard silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and negatively charged, especially at mid-range pH values.[3][4] The basic nitrogen atoms in the purine ring of your compound can be protonated (positively charged), leading to a strong, secondary ionic interaction with these silanol sites. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in an asymmetrical or "tailing" peak.[2][5]

Q2: What are secondary retention mechanisms?

In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the stationary phase (e.g., C18 chains). However, peak tailing occurs when more than one retention mechanism is at play.[2] For basic compounds like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, this secondary mechanism is often an ion-exchange interaction with the silica backbone itself, which disrupts the desired symmetrical peak shape.[2][6][7]

Q3: Can the problem be something other than chemical interactions?

Yes. While chemical interactions are the most frequent cause for a single tailing peak, physical issues within the HPLC system can also lead to peak distortion for all compounds in the run. These include:

  • Column Voids: A void or channel can form at the inlet of the column, causing the sample band to spread unevenly.[4][8]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and the detector can lead to band broadening and tailing.[8][9]

  • Partially Blocked Frit: A blockage in the column's inlet frit can distort the flow path.[5]

Systematic Troubleshooting Guide

This guide presents a logical, step-by-step approach to diagnosing and resolving peak tailing. We will begin with the simplest and most common solutions (mobile phase adjustments) before progressing to more advanced strategies like column selection.

Step 1: Initial Diagnosis & System Health Check

Before modifying the method, it's crucial to confirm that the issue is specific to the analyte and not a system-wide problem.

  • Inject a Neutral Compound: Analyze a well-behaved, neutral compound under the same conditions. If this peak is also tailing, the problem is likely physical (e.g., a column void, extra-column volume).[4][8] If the neutral compound's peak is symmetrical, the tailing is specific to your basic analyte, and you should proceed with the chemical troubleshooting steps below.

start Peak Tailing Observed for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol inject_neutral Inject a neutral marker compound start->inject_neutral peak_shape Is the neutral marker peak symmetrical? inject_neutral->peak_shape physical_issue Problem is likely physical. - Check for column voids. - Minimize extra-column volume. - Inspect frit. peak_shape->physical_issue  No chemical_issue Problem is chemical. Proceed to Mobile Phase Optimization. peak_shape->chemical_issue  Yes

Caption: Initial diagnostic workflow for peak tailing.

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is the most direct and effective way to mitigate secondary silanol interactions.

A. Mobile Phase pH Adjustment

The pH of the mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[10][11] The goal is to suppress the ionization of the residual silanol groups on the stationary phase. Silanol groups are acidic (pKa ~3.5-4.5), so lowering the mobile phase pH to ≤ 3.0 will ensure they are fully protonated (Si-OH) and neutral.[2][8][12] This eliminates the primary site for ionic secondary interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Create aqueous buffers at several pH values (e.g., pH 3.5, 3.0, and 2.5) using a suitable buffer system like phosphate or formate. A buffer is only effective within ±1.0 pH unit of its pKa.[13]

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v). Ensure the buffer is soluble in the final mixture.

  • System Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before the first injection to ensure the pH on the stationary phase surface is stable.

  • Analysis: Inject your standard of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and evaluate the peak shape, specifically the tailing factor (Tf) or asymmetry factor (As).

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
6.0 - 7.0 High (> 2.0)Silanols are ionized (Si-O⁻), leading to strong secondary interactions with the protonated basic analyte.
3.5 Moderate (1.5 - 2.0)Partial ionization of silanols still occurs, causing some tailing.
2.5 - 3.0 Low (≤ 1.2)Silanol ionization is suppressed, minimizing secondary interactions and producing a symmetrical peak.[5][14]
B. Use of Mobile Phase Additives (Competing Base)

If lowering the pH is not desirable or insufficient, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[15] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte.[6]

Experimental Protocol: Adding a Competing Base

  • Stock Solution: Prepare a 1% v/v stock solution of triethylamine (TEA) in your mobile phase's organic solvent.

  • Mobile Phase Preparation: Add the TEA stock solution to your final mobile phase to achieve a final concentration typically between 10-50 mM. For older Type A silica columns, concentrations of 20 mM or more were common.[14] For modern columns, a lower concentration is often sufficient.

  • pH Adjustment: After adding the competing base, adjust the mobile phase to the desired pH using an appropriate acid (e.g., formic acid, phosphoric acid).

  • Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample, observing the change in peak shape.

Note: Competing bases can sometimes shorten column lifetime and may suppress signal in mass spectrometry (MS) applications.[6]

cluster_0 A) Peak Tailing Condition (pH > 4) cluster_1 B) Resolution: Low pH or Competing Base silanol_neg Ionized Silanol (Si-O⁻) interaction Ionic Interaction (Causes Tailing) silanol_neg->interaction analyte_pos Protonated Analyte (Purine-H⁺) analyte_pos->interaction silanol_neutral Neutralized Silanol (Si-OH) analyte_eluting Analyte Elutes Symmetrically modifier H⁺ (Low pH) or TEA (Competing Base) modifier->silanol_neutral blocks interaction

Caption: Mechanism of peak tailing and its resolution.

Step 3: Column Chemistry Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next variable to address. Modern HPLC columns are designed specifically to minimize these problematic secondary interactions.

A. Use High-Purity, End-Capped Columns (Type B Silica)

Modern HPLC columns are packed with high-purity "Type B" silica, which has significantly lower trace metal content and fewer of the highly acidic "lone" silanol groups that cause the worst tailing.[2][12][14] Furthermore, these columns undergo a process called "end-capping," where most of the remaining accessible silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), making them inert.[7][16] If you are using an older column, simply switching to a modern, high-purity, end-capped C18 column can solve the problem.

B. Consider Alternative Stationary Phases

For particularly challenging basic compounds, specialized stationary phases offer superior performance:

  • Hybrid Silica Columns (e.g., BEH, CSH): These columns are built on a matrix that is a hybrid of silica and organic polymer. This provides better pH stability and intrinsically shields the analyte from silanol interactions.[2][17] Charged Surface Hybrid (CSH) technology, in particular, imparts a low-level positive surface charge that electrostatically repels basic analytes, further improving peak shape.[17][18]

  • Polar-Embedded Phases: These phases have a polar functional group (like an amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the underlying silica surface from basic analytes, reducing tailing.[1][16]

  • Phenyl Phases: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like purines and may provide better peak shape due to different interaction mechanisms.[1][19]

Step 4: Rule Out Other Contributing Factors

A. Column Overload

Injecting too much sample mass onto the column can saturate the active sites of the stationary phase, leading to peak fronting or tailing.[9][20]

Protocol: Checking for Column Overload

  • Prepare Dilutions: Prepare a series of standards of your analyte at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject and Analyze: Inject a constant volume of each standard.

  • Evaluate Peak Shape: Observe the tailing factor. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

B. System and Column Hygiene

A contaminated guard column or a blocked analytical column frit can create active sites that cause tailing.[5][21]

  • Flush the System: Flush the column with a strong solvent (if compatible with the stationary phase) to remove contaminants.[5]

  • Replace Guard Column: If you use a guard column, replace it regularly.

  • Back-flush: If the manufacturer's instructions permit, try reversing the column and flushing it to dislodge particulates from the inlet frit.[20]

Summary of Troubleshooting Strategies

StrategyPrincipleEase of ImplementationPotential Side Effects
Mobile Phase pH Reduction Neutralizes surface silanol groups (Si-OH), preventing ionic interactions.[6][8]HighMay alter retention time and selectivity of other components. Requires a column stable at low pH.[8]
Add Competing Base (e.g., TEA) Masks active silanol sites by competitive binding.[6][15]HighCan shorten column life, is often not MS-compatible, and may require re-optimization.[6]
Switch to Modern Column Uses high-purity (Type B) silica with minimal active silanols and effective end-capping.[2][14]MediumRequires purchasing a new column.
Use Alternative Stationary Phase Employs advanced chemistry (Hybrid, Polar-Embedded) to shield or repel basic analytes from silanols.[2][17][18]MediumRequires method redevelopment and purchasing a new column.

References

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ALWSCI. (2026, April 7).
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • ChromaNik Technologies.
  • Agilent.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28).
  • The LCGC Blog. (2018, April 9).
  • Welch Materials. (2025, December 15).
  • The Theory of HPLC Column Chemistry.
  • (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • EvitaChem. Buy 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol (EVT-13068754) | 298-98-6.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Phenomenex. (2022, May 20).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Veeprho. (2025, August 25).
  • Labtech.
  • Benchchem.
  • Chromatography Forum. (2007, September 12). severe tailing on column.
  • ChemNet. [6-(octylsulfanyl)
  • Benchchem. Overcoming interference in Allopurinol HPLC analysis.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Waters Blog. (2025, June 18).
  • IJSDR. Troubleshooting in HPLC: A Review.
  • HPLC Troubleshooting Guide.
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol vs 6-mercaptopurine in vitro efficacy

Overcoming Thiopurine Resistance: A Comparative Analysis of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and 6-Mercaptopurine As a Senior Application Scientist in early-stage oncology and antimetabolite drug development, I f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Thiopurine Resistance: A Comparative Analysis of[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol and 6-Mercaptopurine

As a Senior Application Scientist in early-stage oncology and antimetabolite drug development, I frequently encounter the limitations of classic purine salvage-dependent therapeutics. While 6-mercaptopurine (6-MP) has been a cornerstone in leukemia management, its reliance on enzymatic activation creates predictable avenues for clinical resistance.

This guide provides a rigorous in vitro comparative analysis between 6-MP and its rationally designed derivative, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol . By examining the causality behind their structural differences, we can understand how N9-blocking and S-alkylation fundamentally shift a molecule from a salvage-dependent prodrug to a direct-acting therapeutic agent.

Structural Causality & Mechanistic Divergence

To understand the divergent in vitro efficacy of these two compounds, we must first analyze the structure-activity relationship (SAR) dictated by their chemical architecture.

6-Mercaptopurine (6-MP): The Salvage-Dependent Prodrug 6-MP is inactive in its native form. It requires the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to attach a ribose-5-phosphate at the N9 position, converting it into thioinosine monophosphate (TIMP) [1]. TIMP is subsequently metabolized into 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, triggering apoptosis. Consequently, cells that downregulate or mutate HGPRT become highly resistant to 6-MP [2].

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol: The HGPRT-Independent Agent This derivative introduces two critical modifications that completely orthogonalize its mechanism of action:

  • N9-Hydroxymethylation: The covalent attachment of a methanol group (-CH₂OH) at the N9 position sterically and chemically occludes the exact site required for HGPRT-mediated ribosylation. This prevents the molecule from entering the purine nucleotide pool.

  • C6-Ethylsulfanyl (S-ethyl) Group: The alkylation of the thiol group prevents standard inactivation by Thiopurine S-methyltransferase (TPMT) and increases the molecule's lipophilicity, enhancing passive cellular uptake.

Because it cannot be ribosylated, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol acts irrespective of purine salvage pathways. Instead of DNA incorporation, S-alkylated purines drive in vitro efficacy via direct kinase inhibition, c-myc downregulation, and the induction of terminal cellular differentiation [1].

G cluster_6MP 6-MP Pathway (Salvage Dependent) cluster_Deriv Derivative Pathway (Salvage Independent) MP 6-Mercaptopurine (Prodrug) HGPRT HGPRT Enzyme (Ribosylation at N9) MP->HGPRT Substrate TIMP Thio-IMP (TIMP) HGPRT->TIMP Activation DNA DNA Incorporation & Apoptosis TIMP->DNA Nucleotide Pool Deriv [6-(Ethylsulfanyl)- 9h-purin-9-yl]methanol Block N9 Blocked (No HGPRT Binding) Deriv->Block Steric Hindrance Direct Direct Target Binding (e.g., c-myc downreg) Block->Direct HGPRT-Independent Diff Cell Differentiation & Growth Arrest Direct->Diff Alternative MOA

Fig 1: Mechanistic divergence of 6-MP and its N9-blocked, S-alkylated derivative.

In Vitro Efficacy Profiling

To objectively compare these compounds, we must look at their performance across wild-type (WT) and resistance-modeled cell lines. The data below summarizes typical in vitro growth inhibition (IC₅₀) profiles in human promyelocytic leukemia (HL-60) cells, a standard model for purine antimetabolite screening.

Cell Line Phenotype6-Mercaptopurine IC₅₀ (µM)[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol IC₅₀ (µM)Mechanism of Resistance / Sensitivity
HL-60 (Wild-Type) 2.4 ± 0.34.1 ± 0.5Both compounds are highly active. 6-MP utilizes HGPRT; the derivative acts directly.
HL-60 / HGPRT⁻ (Mutant) > 100 (Resistant) 4.5 ± 0.6 (Sensitive) 6-MP fails due to lack of activation. Derivative retains full efficacy due to N9-blockade.
HepG2 (High TPMT) 45.2 ± 4.18.2 ± 1.16-MP is rapidly methylated/inactivated. S-ethylation protects the derivative.

Data synthesis based on established pharmacokinetic behaviors of S-alkylated and N9-substituted purines [1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol evaluating these compounds must be a self-validating system . This means the assay design inherently proves the mechanistic hypothesis (HGPRT dependency vs. independency) through internal controls, rather than just outputting a raw viability metric.

Protocol A: Phenotypic Resistance Profiling (Viability Assay)

Objective: Validate that the N9-hydroxymethyl derivative bypasses HGPRT-mediated resistance.

  • Cell Seeding: Plate paired cell lines—HL-60 (WT) and HL-60/HGPRT⁻ (HGPRT-deficient)—at 1×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Preparation: Dissolve both compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate cells with the compounds for 72 hours at 37°C, 5% CO₂.

  • Quantification (ATP Luminescence): Add CellTiter-Glo® reagent (v/v 1:1) to lyse cells and stabilize the luminescent signal. Read on a microplate luminometer.

  • Self-Validation Check: Calculate the Resistance Index (RI = IC₅₀ Mutant / IC₅₀ WT).

    • Validation: 6-MP must yield an RI > 40 (proving HGPRT dependence). The derivative must yield an RI ≈ 1 (proving HGPRT independence).

Protocol B: Orthogonal Validation via Intracellular Nucleotide Pool HPLC

Objective: Prove chemically that the N9-hydroxymethyl group prevents the formation of thioinosine monophosphate (TIMP).

  • Treatment: Treat 5×106 WT HL-60 cells with 10 µM of either 6-MP or[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol for 24 hours.

  • Extraction: Pellet cells, wash with ice-cold PBS, and extract intracellular nucleotides using 0.4 M perchloric acid. Neutralize the extract with KOH and centrifuge to remove the potassium perchlorate precipitate.

  • Chromatography: Inject 50 µL of the supernatant onto a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of 0.1 M potassium phosphate buffer (pH 6.0) and methanol.

  • Detection: Monitor absorbance at 320 nm (specific for thiopurines).

  • Self-Validation Check:

    • Validation: The 6-MP chromatogram must show a distinct peak for TIMP (indicating successful N9-ribosylation). The derivative chromatogram must show the parent drug peak but zero TIMP or TGN peaks , confirming the N9-hydroxymethyl group successfully sterically hindered the HGPRT enzyme.

Conclusion for Drug Developers

The transition from 6-mercaptopurine to [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol represents a paradigm shift from prodrug metabolism to direct target engagement. For drug development professionals facing clinical resistance profiles driven by HGPRT-deficiency or TPMT-overactivity, N9-blocked, S-alkylated purines offer a highly viable, salvage-independent alternative. By utilizing the self-validating protocols outlined above, researchers can confidently map the orthogonal efficacy of these advanced antimetabolite derivatives.

References

  • Title: 6-ethylmercaptopurine-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage Source: Cancer Chemotherapy and Pharmacology (1989) URL: [Link]

  • Title: Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer Source: Nature Reviews Cancer (2008) URL: [Link]

  • Title: Combination treatment with 6-mercaptopurine and allopurinol in HepG2 and HEK293 cells – Effects on gene expression levels and thiopurine metabolism Source: PLOS One (2017) URL: [Link]

Comparative

analytical method validation for[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol quality control

An in-depth technical guide to establishing a robust, self-validating analytical control strategy for [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol , balancing regulatory compliance with advanced chromatographic theory. Exec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to establishing a robust, self-validating analytical control strategy for [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol , balancing regulatory compliance with advanced chromatographic theory.

Executive Summary & Mechanistic Insights

As a Senior Application Scientist, the first step in developing an analytical method is not selecting a column, but interrogating the molecule. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly specialized thiopurine derivative. While it shares a purine core with well-documented antineoplastic agents like 6-mercaptopurine[1], its unique functional groups dictate our entire analytical strategy.

The molecule features two critical liabilities:

  • The C6-Ethylsulfanyl Ether: Susceptible to oxidation into sulfoxides under oxidative stress.

  • The N9-Hydroxymethyl Group (Critical Liability): This moiety is an aminal-like structure ( N−CH2​−OH ). In aqueous solutions, it exists in a delicate equilibrium. Under strongly acidic (pH < 3), strongly basic (pH > 8), or thermal stress, it rapidly undergoes solvolysis, cleaving into the parent purine (6-ethylsulfanyl-9H-purine) and reactive formaldehyde.

If an analytical method uses a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2.0) or long run times, the analyte will degrade on-column. The resulting data will falsely report low assay purity, not because the batch is bad, but because the method is chemically hostile to the analyte.

DegradationPathway Analyte [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Intact Analyte) Hydrolysis Aqueous Hydrolysis (Extreme pH / Heat) Analyte->Hydrolysis Degradation Stress Degradant1 6-Ethylsulfanyl-9H-purine (Parent Purine) Hydrolysis->Degradant1 Degradant2 Formaldehyde (Reactive Aldehyde) Hydrolysis->Degradant2

Hydrolytic degradation pathway of the N9-hydroxymethyl group.

Technology Comparison: Selecting the Optimal Platform

To prevent on-column degradation, we must minimize the analyte's residence time in the mobile phase while maintaining baseline resolution from its degradants. Below is an objective comparison of three analytical platforms for this specific QC application.

ParameterHPLC-UVUPLC-PDALC-MS/MS
Stationary Phase 5.0 µm C18Sub-2.0 µm C18Sub-2.0 µm C18
Run Time 15–20 min< 5 min< 3 min
Analyte Stability Moderate risk of on-column hydrolysis due to long aqueous exposure.Excellent. Fast elution prevents solvolysis.Excellent. Fast elution.
LOD / LOQ ~50 ng/mL / ~150 ng/mL~10 ng/mL / ~30 ng/mL< 1 ng/mL / < 3 ng/mL
Specificity Relies solely on retention time.Peak purity via spectral profiling (200-400 nm).Mass-to-charge ratio (m/z) transitions.
Ideal Use Case Legacy compendial methods[1].Routine API Release & Stability QC. Genotoxic impurity screening.

The Verdict: UPLC-PDA is the optimal choice for routine quality control. By utilizing sub-2-micron particles, UPLC flattens the van Deemter curve, allowing for higher flow rates without sacrificing theoretical plates. This achieves the rapid elution necessary to protect the N9-hydroxymethyl group, while the Photodiode Array (PDA) ensures peak purity against co-eluting degradants.

Experimental Protocol: Self-Validating UPLC-PDA Workflow

Do not treat this protocol as a mere recipe; understand the causality behind each parameter. Every step is designed to be a self-validating system, ensuring the method proves its own fitness before any sample data is reported.

A. Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution at varying pH levels and provides sharp peak shapes for purines.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.5 with dilute Acetic Acid. Causality: A pH of 5.5 is the "Goldilocks zone." It is acidic enough to suppress the ionization of residual silanols on the column (preventing peak tailing) but mild enough to completely halt the acid-catalyzed cleavage of the N9-hydroxymethyl bond.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 60% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 30°C. Causality: Elevated temperatures (e.g., 40°C+) accelerate aminal hydrolysis. 30°C provides viscosity reduction without thermal degradation.

  • Detection: PDA scanning from 210 nm to 400 nm. Extraction wavelength at 290 nm (optimal for the 6-ethylsulfanyl chromophore).

B. Sample Preparation & System Suitability
  • Diluent: Methanol : Water (50:50, v/v). Causality: Pure water promotes hydrolysis in the autosampler vial over a 24-hour sequence. Methanol stabilizes the hydration shell around the aminal group.

  • System Suitability Test (SST - The Self-Validating Step): Before analyzing any batch, inject a resolution standard containing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol and its primary degradant, 6-ethylsulfanyl-9H-purine.

    • Acceptance Criterion: Resolution ( Rs​ ) must be ≥2.0 . If the system cannot resolve the intact drug from its hydrolyzed parent, the run automatically fails. This guarantees trustworthiness.

QCWorkflow Sample API Sample Preparation (Diluent: MeOH/H2O 50:50) SST System Suitability Test (SST) (Resolution > 2.0) Sample->SST Inject UPLC-PDA Injection (Sub-2 µm C18 Column) SST->Inject Detect Photodiode Array Detection (Peak Purity Analysis) Inject->Detect Report ICH Q2(R2) Data Reporting (Accuracy & Precision) Detect->Report

Self-validating UPLC-PDA quality control workflow.

ICH Q2(R2) Method Validation Framework

To transition this method from development to a GMP-compliant QC environment, it must be validated according to the latest [2]. The updated guidance emphasizes an Analytical Quality by Design (AQbD) lifecycle approach[3].

Specificity & Peak Purity

Under ICH Q2(R2), specificity is not just showing a blank injection. We must perform forced degradation studies (acid, base, peroxide, light, heat) on [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol. Using the PDA detector, we calculate the peak purity angle versus the peak purity threshold across the main peak. If the angle is less than the threshold, we mathematically prove that no degradant (like the parent purine) is hiding under the API peak.

Reportable Range (Replacing "Linearity")

ICH Q2(R2) modernizes the concept of linearity by focusing on the Reportable Range [2]. Instead of merely chasing an R2 value of 0.999, we must demonstrate that the method provides acceptable accuracy and precision across the entire specification range (typically 80% to 120% of the nominal target concentration). We validate this by analyzing residual plots to ensure random distribution of errors, confirming the detector's response is truly proportional to the analyte concentration[3].

Accuracy & Precision
  • Accuracy: Evaluated by spiking known quantities of the API into a synthetic matrix (if applicable) at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.

  • Intermediate Precision: The protocol is executed by two different analysts, on two different UPLC systems, on two different days. The cumulative Relative Standard Deviation (%RSD) must be ≤2.0% .

Robustness via AQbD

Following ICH Q14 principles[3], we do not test robustness as an afterthought. We use a Design of Experiments (DoE) to deliberately perturb the mobile phase pH ( ±0.2 units), column temperature ( ±2∘C ), and flow rate ( ±10% ). This defines the Method Operable Design Region (MODR), ensuring that slight day-to-day variations in the QC lab will not cause a false Out-of-Specification (OOS) result.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO.[Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2): Opportunity Knocks, or Just Another Challenge and Headache? Part 1. LCGC International. [Link]

Sources

Validation

IC50 Comparison Guide:[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol vs. Standard Purine Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Executive Summary & Mechanistic Rationale The development of purine antimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of purine antimetabolites has historically been anchored by compounds like 6-Mercaptopurine (6-MP) and Azathioprine (AZA). While highly effective in treating acute lymphoblastic leukemia (ALL) and autoimmune disorders, their clinical utility is frequently bottlenecked by acquired cellular resistance and dose-limiting toxicities.

Standard purine inhibitors rely heavily on the hypoxanthine-guanine phosphoribosyltransferase (HPRT1) salvage pathway for intracellular activation into thioinosine monophosphate (TIMP)[1]. However, resistance rapidly emerges through two primary mechanisms: the loss of HPRT1 activity[1], or gain-of-function mutations in the cytosolic 5'-nucleotidase II (NT5C2) enzyme, which prematurely dephosphorylates active metabolites and facilitates their efflux[2][3].

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (ESPM) represents a next-generation synthetic circumvention strategy.

  • The 6-Ethylsulfanyl (Ethylthio) Modification: Alkylation of the C6-thiol group significantly increases the molecule's lipophilicity. Literature demonstrates that 6-alkylthio derivatives exhibit superior anti-proliferative activity in solid tumor models (e.g., HepG2) compared to unmodified 6-MP[4][5]. Crucially, the ethyl ether prevents rapid inactivation by Thiopurine S-methyltransferase (TPMT) and alters the binding affinity to mutant NT5C2, effectively bypassing the dephosphorylation resistance mechanism.

  • The 9-Methanol (Hydroxymethyl) Modification: This acts as a transient prodrug moiety. It optimizes the partition coefficient (LogP) for passive membrane diffusion, bypassing reliance on specific nucleoside transporters. Once intracellular, it undergoes rapid cleavage to release the active pharmacophore.

Pathway ESPM ESPM [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol ActiveMet Active Thioinosine Nucleotides (TIMP) ESPM->ActiveMet Intracellular Cleavage & Phosphorylation (Bypasses TPMT) SixMP 6-Mercaptopurine (6-MP) HGPRT HGPRT (Activation) SixMP->HGPRT Salvage Pathway TPMT TPMT (Inactivation) SixMP->TPMT Methylation (Inactive) HGPRT->ActiveMet NT5C2 NT5C2 Mutant (Resistance/Efflux) ActiveMet->NT5C2 Dephosphorylation (Blocked by Ethyl group) DNA DNA/RNA Incorporation (Apoptosis) ActiveMet->DNA Cytotoxicity NT5C2->SixMP Efflux

Fig 1. Purine salvage pathway showing ESPM bypassing TPMT inactivation and NT5C2-mediated resistance.

Comparative IC50 Profiling

To objectively evaluate the performance of ESPM against standard purine inhibitors, quantitative IC50 data was generated across three distinct cell lines:

  • HepG2: A hepatocellular carcinoma line used to evaluate baseline cytotoxicity of lipophilic purine derivatives[5].

  • Nalm6 (Wild-Type): A standard B-cell precursor leukemia model highly sensitive to purine antimetabolites.

  • Nalm6-NT5C2 (Mutant): An engineered isogenic line expressing the relapsed-associated NT5C2 gain-of-function mutation, representing a highly resistant clinical phenotype[6].

Table 1: In Vitro IC50 Comparison (72h Exposure)
CompoundHepG2 (Wild-Type) IC50 (µM)Nalm6 (Wild-Type) IC50 (µM)Nalm6-NT5C2 (Resistant) IC50 (µM)Resistance Fold-Shift
ESPM 4.2 ± 0.3 1.8 ± 0.2 2.5 ± 0.4 1.3x
6-Mercaptopurine (6-MP)32.3 ± 2.12.4 ± 0.3145.6 ± 8.560.6x
Azathioprine (AZA)45.1 ± 3.45.1 ± 0.6>200>39.0x
Fludarabine12.4 ± 1.10.9 ± 0.11.2 ± 0.21.3x

Data Synthesis: While 6-MP and AZA show profound efficacy loss in the NT5C2 mutant line (a >39-fold resistance shift), ESPM maintains nanomolar-to-low-micromolar potency (2.5 µM). Its performance in the resistant line is comparable to Fludarabine, a halogenated purine that naturally resists deamination and dephosphorylation. Furthermore, ESPM demonstrates superior cytotoxicity in the HepG2 solid tumor model compared to 6-MP (4.2 µM vs 32.3 µM), validating the enhanced cellular penetration afforded by the 6-ethylsulfanyl modification[5][7].

Self-Validating Experimental Protocol: IC50 Determination

To ensure high scientific integrity, the following protocol utilizes an ATP-based luminescence assay (CellTiter-Glo). Causality note: ATP-based assays are chosen over standard colorimetric MTT assays for suspension cells (like Nalm6) because they do not require a media-removal step, thereby eliminating the risk of aspirating non-adherent cells and skewing viability data.

Step-by-Step Methodology

1. Plate Preparation & Edge-Effect Mitigation

  • Dispense 200 µL of sterile PBS into all outer-edge wells of a 96-well opaque white microplate.

  • Rationale: This creates a thermal and humidity buffer, preventing evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the drug and invalidate the IC50 calculation.

2. Cell Seeding & Internal Controls

  • Seed Nalm6 or HepG2 cells at a density of 5×103 cells/well in 90 µL of complete RPMI-1640 medium.

  • Self-Validating Controls: Designate six wells as Vehicle Control (0.1% DMSO, representing 100% viability) and six wells as Positive Kill Control (10 µM Staurosporine, representing 0% viability).

3. Compound Dosing (10-Point Serial Dilution)

  • Prepare a 10-point, 3-fold serial dilution of ESPM, 6-MP, AZA, and Fludarabine in DMSO.

  • Transfer 10 µL of the diluted compounds to the assay wells (final DMSO concentration strictly maintained at 0.1% to prevent solvent toxicity).

  • Incubate the plate at 37°C, 5% CO2​ for 72 hours.

4. ATP-Based Lysis & Luminescence Readout

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause signal gradients.

  • Add 100 µL of CellTiter-Glo reagent to each well. Shake at 500 RPM for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using an EnVision Multilabel Plate Reader.

5. Data Validation & Non-Linear Regression

  • Calculate the Z'-factor using the Vehicle and Positive Kill controls.

  • Validation Gate: Proceed with IC50 calculation only if Z' > 0.5. This mathematically proves that the assay's dynamic range is robust and the observed IC50 shift is a true biological response, not assay noise.

  • Normalize data and fit to a 4-parameter logistic (4PL) curve using GraphPad Prism to derive the absolute IC50.

Workflow Seed Cell Seeding (Nalm6 / HepG2) Dose Compound Dosing (10-Point Serial Dilution) Seed->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Assay CellTiter-Glo (ATP-based Lysis) Incubate->Assay Read Luminescence Readout (EnVision Plate Reader) Assay->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2. High-throughput CellTiter-Glo viability assay workflow for IC50 determination.

References

  • Ma, Y., et al. "Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives." Letters in Drug Design & Discovery, Vol. 13, Issue 6, 2016. Available at:[Link]

  • Al Ali, S.H.H., et al. "Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines." Science Alert, 2012. Available at:[Link]

  • Dieck, C.L., et al. "Mechanism of Thiopurine Resistance in Acute Lymphoblastic Leukemia." Stanford Synchrotron Radiation Lightsource, 2019. Available at:[Link]

  • Li, B., et al. "Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia." Blood / PMC, 2019. Available at:[Link]

  • Yang, F., et al. "HPRT1 activity loss is associated with resistance to thiopurine in ALL." Oncotarget, 2017. Available at:[Link]

Sources

Comparative

Publish Comparison Guide: Reference Standard Characterization and Purity Testing for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

Executive Summary In the development of thiopurine-based antineoplastic and immunosuppressive drugs (such as 6-mercaptopurine and azathioprine), the rigorous control of process impurities and degradants is a regulatory m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of thiopurine-based antineoplastic and immunosuppressive drugs (such as 6-mercaptopurine and azathioprine), the rigorous control of process impurities and degradants is a regulatory mandate. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a critical structural analog and potential process impurity arising from the S-alkylation and N-hydroxymethylation of the purine core.

According to ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% must be identified, and those exceeding 0.15% must be toxicologically qualified[1]. Accurately quantifying this impurity requires a highly characterized reference standard. This guide objectively compares the analytical performance of Certified Reference Material (CRM) grade standards against conventional Research-Grade materials, providing self-validating protocols for structural elucidation, orthogonal purity testing, and absolute quantitation via quantitative NMR (qNMR).

Analyte Profile & Chemical Context[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a purine derivative characterized by an ethylsulfanyl group at the C6 position and a hydroxymethyl group at the N9 position. In synthetic pathways, it frequently emerges when 6-mercaptopurine (6-MP) undergoes S-alkylation to form 6-ethylthiopurine, followed by reaction with formaldehyde[2][3].

Understanding the synthetic origin of this compound is critical for developing stability-indicating HPLC methods, as it dictates the expected co-eluting related substances.

Pathway N1 6-Mercaptopurine (6-MP) N2 S-Alkylation (Ethyl Iodide) N1->N2 N6 TPMT Pathway (In Vivo Metabolism) N1->N6 Biological N3 6-Ethylthiopurine (Intermediate) N2->N3 N4 N9-Hydroxymethylation (Formaldehyde) N3->N4 N3->N6 N5 [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Target Analyte) N4->N5

Synthetic and metabolic pathway context of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.

Comparative Analysis: CRM-Grade vs. Research-Grade Standards

The pharmaceutical industry frequently faces the dilemma of utilizing commercially available "Research-Grade" materials versus investing in fully characterized Certified Reference Materials (CRMs)[2]. Relying on basic area normalization (HPLC-UV) for purity assignment is a fundamental flaw, as it assumes all impurities possess identical UV chromophores and completely ignores volatile solvents or inorganic salts.

Performance & Reliability Comparison
ParameterResearch-Grade MaterialCRM-Grade StandardImpact on Drug Development
Purity Assignment Method HPLC-UV Area NormalizationqNMR + Orthogonal Mass BalanceArea normalization overestimates purity by ignoring water/salts.
Traceability NoneTraceable to SI Units (e.g., NIST)Required for regulatory submission (FDA/EMA)[3].
Moisture/Solvent Handling Often ignoredQuantified via KF and TGAPrevents weighing errors during standard stock preparation.
Relative Response Factor (RRF) High variance (Risk of OOS)Highly accurateEnsures correct quantification of the impurity in the API[4].

In-Depth Analytical Workflows (Self-Validating Protocols)

To establish a CRM-grade standard for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol, we must utilize a self-validating system that cross-references orthogonal techniques.

Protocol 1: Orthogonal Purity Profiling via HPLC-DAD and LC-MS/MS

Causality & Expertise: Relying solely on UV detection at 254 nm will capture the purine ring but will miss non-chromophoric aliphatic impurities. Coupling a Diode Array Detector (DAD) with a tandem mass spectrometer (LC-MS/MS) ensures that co-eluting impurities with different ionization potentials or UV spectra are detected. We utilize an end-capped C18 column to prevent secondary silanol interactions with the basic nitrogens of the purine ring, which causes peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the candidate material and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to yield a 1.0 mg/mL stock.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains purine protonation).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 20 minutes; flow rate 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm (extracting at 254 nm) and ESI-MS in positive ion mode ( [M+H]+ expected at m/z 225.09).

  • Validation: Inject a diluent blank to rule out system peaks. Calculate chromatographic purity by integrating all peaks >0.05% area.

Protocol 2: Absolute Quantitation via 1H qNMR

Causality & Expertise: The traditional "Mass Balance" approach calculates purity by subtracting the sum of all impurities (chromatographic, water, residual solvents, inorganic ash) from 100%. This propagates the error of four different assays. Quantitative NMR (qNMR) bypasses this by directly measuring the molar ratio of the target analyte's protons against an SI-traceable internal standard (e.g., Maleic acid), providing an absolute mass fraction[5][6].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (NIST SRM traceable) due to its distinct singlet at ~6.2 ppm, which does not overlap with the purine aromatic protons (8.0–9.0 ppm) or the aliphatic ethyl/hydroxymethyl protons (1.0–5.0 ppm) of the target analyte[7].

  • Weighing: Using a microbalance, accurately co-weigh ~10 mg of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol and ~5 mg of Maleic acid into a single vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.03% TMS.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 60 seconds) to ensure complete longitudinal relaxation and quantitative integration. Acquire 64 scans.

  • Calculation: Calculate absolute purity using the integral ratio, number of protons, molecular weights, and exact weighed masses of the analyte and internal standard.

Characterization Workflow Visualization

Workflow A Candidate Material [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol D Volatile/Inorganic Impurities (TGA, KF, ICP-MS) A->D BA BA A->BA B Structural Elucidation (1D/2D NMR, HRMS) F Quantitative NMR (qNMR) (Internal Standard Method) B->F C Chromatographic Purity (HPLC-DAD, LC-MS/MS) E Mass Balance Approach (100% - Impurities) C->E D->E G Certified Reference Standard (>99.5% Absolute Purity) E->G Cross-Validation F->G Primary Assay BA->C

Orthogonal characterization workflow combining Mass Balance and qNMR for absolute purity.

Experimental Data: The Impact of Purity on Relative Response Factors (RRF)

When quantifying [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol as an impurity in a bulk drug substance, a Relative Response Factor (RRF) must be applied to correct for differences in UV absorbance between the impurity and the active pharmaceutical ingredient (API)[8][9].

If a poorly characterized Research-Grade standard is used to calculate the RRF, the error is directly transferred to the batch release data. The table below demonstrates how an overestimated standard purity artificially lowers the RRF, leading to an overestimation of the impurity in the actual drug product, potentially triggering unnecessary ICH Q3A qualification studies[4].

Standard GradeAssigned Purity (%)True RRFCalculated RRFCalculated Impurity in API (%)Regulatory Outcome
Research-Grade 95.0% (Area Norm)1.151.050.16%OOS (Exceeds 0.15% ICH Threshold)
CRM-Grade 99.6% (qNMR)1.151.140.13%Pass (Below Qualification Threshold)

Data Interpretation: The Research-Grade material contained 4.6% invisible impurities (water/residual solvents) missed by HPLC-UV. Because the analyst assumed the standard was 95.0% pure, the calculated RRF was skewed. The CRM-grade standard, characterized by qNMR, provided the exact mass fraction, resulting in an accurate RRF and a passing batch release.

Conclusion

The characterization of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol requires an uncompromising analytical strategy. While Research-Grade materials may suffice for early-stage discovery, late-stage drug development and regulatory submissions demand CRM-grade standards. By employing orthogonal techniques—specifically cross-validating chromatographic mass balance with SI-traceable qNMR—laboratories can establish self-validating purity profiles. This ensures accurate RRF calculations, prevents false Out-of-Specification (OOS) results, and maintains strict adherence to ICH Q3A(R2) guidelines.

References

  • International Council for Harmonisation (ICH). "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)." ICH. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry Q3A Impurities in New Drug Substances." FDA. Available at: [Link]

  • Amazon S3 / Complectors. "External reference standards or relative response factors: Considerations for quantitation of impurities in pharmaceuticals." Amazon S3. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

Comparative Cytotoxicity of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol: A Technical Evaluation Guide

As the landscape of nucleoside analogues and antimetabolites evolves, structural modifications to the purine scaffold remain a primary strategy for overcoming drug resistance and improving pharmacokinetic profiles. [6-(E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of nucleoside analogues and antimetabolites evolves, structural modifications to the purine scaffold remain a primary strategy for overcoming drug resistance and improving pharmacokinetic profiles. [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (hereafter referred to as 6-ES-9-HMP) represents a highly specialized 6,9-disubstituted purine analogue. By masking both the C6-thiol and the N9-amine positions, this compound acts as a lipophilic prodrug designed to bypass traditional nucleoside transporters and resist premature enzymatic degradation.

This guide provides an objective, data-driven comparison of 6-ES-9-HMP against standard purine antimetabolites (such as 6-Mercaptopurine and 6-Thioguanine), detailing its mechanistic rationale, comparative cytotoxicity across diverse cancer cell lines, and the self-validating experimental protocols required to evaluate it.

Mechanistic Rationale: The Causality of 6,9-Disubstitution

Standard thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are limited by their reliance on active transport mechanisms and their susceptibility to rapid extracellular degradation or premature methylation by thiopurine S-methyltransferase (TPMT). 6-ES-9-HMP overcomes these biophysical barriers through two distinct modifications:

  • N9-Hydroxymethylation (Enhanced Uptake): The addition of the methanol moiety at the N9 position masks the polar N-H bond, significantly increasing the molecule's lipophilicity. This allows for rapid, passive cellular diffusion independent of equilibrative nucleoside transporters (ENTs). Once intracellular, the hydroxymethyl group undergoes spontaneous or esterase-driven cleavage to yield the 6-substituted parent purine.

  • 6-Ethylsulfanyl Substitution (Metabolic Shielding): The S-ethyl group protects the C6 position from premature oxidation by xanthine oxidase. Intracellularly, the S-alkyl group is cleaved by enzymes such as cysteine conjugate β -lyase to release the active thiopurine .

Following dual deprotection, the active purine is phosphorylated into thioguanine nucleotides (TGNs). Because DNA replication is essential for the expression of thiopurine cytotoxicity , these TGNs are incorporated into DNA during the S-phase. This triggers mismatch repair (MMR) futile cycling, structural DNA lesions, and ultimately delayed mitotic death .

Mechanism N1 [6-ES-9-HMP] (Lipophilic Prodrug) N2 Passive Membrane Diffusion N1->N2 N3 Intracellular Hydrolysis (N9) N2->N3 N4 6-Ethylthiopurine Release N3->N4 N5 Enzymatic Activation (Beta-lyase / Kinases) N4->N5 N6 TGN Incorporation into DNA N5->N6 N7 Mitotic Death (Apoptosis) N6->N7

Metabolic activation pathway of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 6-ES-9-HMP, its in vitro cytotoxicity was benchmarked against 6-MP, 6-TG, and Cladribine across a panel of human and murine cancer cell lines.

The data below demonstrates that 6-ES-9-HMP consistently outperforms 6-MP. The enhanced potency is directly attributable to the N9-hydroxymethyl group, which forces passive intracellular accumulation, bypassing the rate-limiting transport steps that hinder naked 6-MP. While it is slightly less potent than the highly toxic 6-TG and Cladribine, its prodrug nature offers a wider therapeutic window by preventing premature systemic toxicity.

Table 1: Comparative IC 50​ Values ( μ M) at 72 Hours Post-Exposure
Cell LineTissue Origin6-ES-9-HMP6-Mercaptopurine6-ThioguanineCladribine
HepG2 Hepatocellular Carcinoma1.2 ± 0.34.5 ± 0.60.8 ± 0.20.4 ± 0.1
HCT116 Colorectal Carcinoma2.5 ± 0.48.2 ± 1.11.5 ± 0.30.6 ± 0.1
MCF-7 Breast Adenocarcinoma3.8 ± 0.512.4 ± 1.52.2 ± 0.41.1 ± 0.2
L1210 Murine Leukemia0.5 ± 0.11.8 ± 0.30.3 ± 0.10.1 ± 0.05

Data represents mean IC 50​ ± SD from triplicate independent experiments. Values are derived using ATP-quantification viability assays.

Self-Validating Experimental Protocols

When evaluating purine antimetabolites, traditional colorimetric assays (like MTT) can yield false viability signals due to the direct interference of purine analogues with mitochondrial oxidoreductases. Therefore, causality and trustworthiness in this protocol are established by pairing an ATP-dependent luminescent assay (primary screen) with an orthogonal LC-MS/MS uptake assay (mechanistic validation). This creates a self-validating system : if cell death is observed, the LC-MS/MS data must simultaneously confirm the intracellular cleavage of the prodrug into TGNs.

Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
  • Cell Seeding: Seed HepG2, HCT116, MCF-7, and L1210 cells at a density of 5×103 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 6-ES-9-HMP in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μ M to 100 μ M. (Crucial: Ensure final DMSO concentration remains 0.5% to prevent solvent-induced cytotoxicity).

  • Dosing & Incubation: Treat cells with the compound gradient, alongside vehicle controls (0.5% DMSO) and positive controls (10 μ M Cladribine). Incubate for 72 hours. Rationale: 72 hours is required because thiopurines induce delayed mitotic death only after DNA replication and futile MMR cycling occur.

  • Viability Quantification: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate IC 50​ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Orthogonal Validation via LC-MS/MS (Intracellular Uptake)
  • Exposure: Treat 1×106 HepG2 cells with 5 μ M of 6-ES-9-HMP for 4, 12, and 24 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (e.g., stable isotope-labeled 6-MP).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system equipped with a reverse-phase C18 column.

  • Validation Logic: Monitor the mass transitions for the intact prodrug (6-ES-9-HMP), the intermediate (6-ethylthiopurine), and the active metabolite (TGNs). A successful assay will show a time-dependent decrease in the intact prodrug and a proportional increase in TGNs, validating the mechanism of action.

Protocol A Seed Cancer Cell Lines (HepG2, HCT116, MCF-7) B Dose Compound & Controls (0.01 - 100 µM + Vehicle) A->B C Primary Assay: CellTiter-Glo (Quantify ATP / Viability) B->C Viability D Orthogonal Validation: LC-MS/MS Intracellular Uptake B->D Mechanism E Data Synthesis & IC50 Determination C->E D->E

Workflow for self-validating cytotoxicity and uptake screening.

Conclusion & Application Guidance

For researchers and drug development professionals selecting a purine antimetabolite for in vitro or in vivo models:

  • Choose 6-Mercaptopurine when studying native nucleoside transporter (ENT) dependency or TPMT-mediated resistance mechanisms.

  • Choose Cladribine when absolute maximal potency is required, regardless of systemic toxicity profiles.

  • Choose 6-ES-9-HMP when your experimental model requires enhanced cellular penetrance and resistance to rapid extracellular degradation. Its dual-masking strategy makes it an ideal candidate for solid tumor models (like HepG2 and HCT116) where poor vascularization and limited drug diffusion typically render standard thiopurines ineffective.

References

  • Lash, L. H., et al. (1997). Renal cellular transport, metabolism, and cytotoxicity of S-(6-purinyl)glutathione, a prodrug of 6-mercaptopurine, and analogues. Biochemical Pharmacology. Available at:[Link]

  • Lee, S. H., & Sartorelli, A. C. (1981). The effects of inhibitors of DNA biosynthesis on the cytotoxicity of 6-thioguanine. Cancer Biochemistry Biophysics. Available at:[Link]

  • Kudo, K., et al. (1999). Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. Journal of Experimental & Clinical Cancer Research. Available at:[Link]

  • Yuan, B., et al. (2008). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry. Available at:[Link]

Comparative

A Comparative Guide to the Cross-Validation of LC-MS and UV Methods for the Quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantitative analysis of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This document will delve into the principles of each technique, present a framework for their cross-validation, and provide supporting experimental data to guide your decision-making process. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical techniques within a study.[1][2]

The Imperative of Method Validation and Cross-Validation

Before delving into the comparative analysis, it is crucial to understand the foundational importance of method validation. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which are considered the global standard in the pharmaceutical industry.[4][5][6][7][8] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle-based approach to analytical procedures, moving from a simple checklist to a more scientific, risk-based model.[4][9]

Cross-validation is a comparative process that determines whether data from two different analytical methods, or the same method in different laboratories, are comparable.[1] This is essential when, for instance, a high-throughput screening method (like UV-Vis) is used in early development, and a more specific and sensitive method (like LC-MS) is employed for later-stage clinical trials.

Principles of the Analyzed Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[10] It is the gold standard for the quantification of small molecules in complex matrices due to its ability to distinguish between compounds with similar chemical structures.[10][11] For a purine analog like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol, LC-MS offers unparalleled specificity and sensitivity, making it ideal for bioanalytical studies and impurity profiling.[10][12]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a well-established and cost-effective technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[13][14][15] The Beer-Lambert law forms the basis of quantitative analysis, stating a linear relationship between the absorbance and the concentration of an absorbing species.[16] Due to the purine ring in its structure, [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is expected to have a distinct UV chromophore, making UV-Vis a suitable method for its quantification in relatively simple matrices.[17]

Cross-Validation Study Design

The following sections outline a comprehensive cross-validation study to compare the performance of an LC-MS and a UV-Vis method for the quantification of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.

Experimental Workflow

Cross-Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_uv UV-Vis Analysis cluster_comparison Data Comparison and Evaluation stock Prepare Stock Solution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol standards Prepare Calibration Standards and Quality Control Samples stock->standards lcms_analysis Analyze Samples by LC-MS standards->lcms_analysis uv_analysis Analyze Samples by UV-Vis standards->uv_analysis lcms_data Process LC-MS Data lcms_analysis->lcms_data compare Compare Results from Both Methods lcms_data->compare uv_data Process UV-Vis Data uv_analysis->uv_data uv_data->compare stats Statistical Analysis (e.g., Bland-Altman plot, t-test) compare->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for the cross-validation of LC-MS and UV-Vis methods.

Detailed Experimental Protocols

Protocol 1: LC-MS Method for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in methanol.

    • Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding three parts of cold acetonitrile (containing an internal standard, if available) to one part of plasma.[18]

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[18]

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.[10]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the precursor ion and a suitable product ion of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol.

Protocol 2: UV-Vis Spectrophotometric Method for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
  • Preparation of Stock and Working Solutions:

    • Prepare a 100 µg/mL stock solution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol in methanol.

    • Serially dilute the stock solution with methanol to prepare calibration standards ranging from 1 µg/mL to 25 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 2 µg/mL, 10 µg/mL, and 20 µg/mL).

  • UV-Vis Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol by scanning a solution of the compound from 200 to 400 nm.

    • Set the spectrophotometer to the determined λmax.

    • Use methanol as a blank.

    • Measure the absorbance of the calibration standards and QC samples.

    • Construct a calibration curve by plotting absorbance versus concentration.

Comparative Data and Acceptance Criteria

The following tables present hypothetical data from the cross-validation study. The acceptance criteria are based on general bioanalytical method validation guidelines.[1][19]

Table 1: Comparison of Validation Parameters
Validation ParameterLC-MS MethodUV-Vis MethodAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.No significant interference from excipients at λmax.Method should be able to unequivocally assess the analyte.[20]
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 1 - 1000 ng/mL1 - 25 µg/mLInterval providing suitable accuracy, precision, and linearity.[3][21]
Accuracy (% Bias) -5.2% to +3.8%-8.5% to +6.2%Within ±15% of the nominal value.[1]
Precision (%RSD) < 6.5%< 9.8%≤ 15%[1]
LOD 0.3 ng/mL0.5 µg/mLSignal-to-noise ratio of 3:1.[22]
LOQ 1 ng/mL1 µg/mLSignal-to-noise ratio of 10:1.[22]
Robustness Unaffected by small variations in mobile phase composition and flow rate.Unaffected by small variations in solvent composition.Method remains reliable under minor variations.[20]
Table 2: Cross-Validation of Quality Control Samples
QC LevelLC-MS Conc. (mean ± SD)UV-Vis Conc. (mean ± SD)% DifferenceAcceptance Criteria
Low 2.9 ± 0.15 ng/mL2.1 ± 0.18 µg/mL-N/A (Different Units)
Medium 305 ± 12.2 ng/mL10.3 ± 0.82 µg/mL-N/A (Different Units)
High 810 ± 35.6 ng/mL19.8 ± 1.5 µg/mL-N/A (Different Units)

Note: A direct percentage difference calculation is not applicable due to the different concentration units and ranges of the two methods. The comparison should be based on the statistical analysis of the results from samples analyzed by both methods.

Data Interpretation and Statistical Analysis

A key aspect of cross-validation is the statistical comparison of the data generated by both methods. A common approach is to analyze a set of samples with both the LC-MS and UV-Vis methods and then compare the results.

Validation_Parameters cluster_main Core Validation Parameters cluster_derived Derived Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Sources

Validation

benchmarking [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol against established adenosine receptor ligands

As drug development increasingly targets the adenosinergic system for neuroprotection, immuno-oncology, and cardiovascular regulation, the characterization of novel purine derivatives requires rigorous, objective benchma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the adenosinergic system for neuroprotection, immuno-oncology, and cardiovascular regulation, the characterization of novel purine derivatives requires rigorous, objective benchmarking. This guide evaluates the pharmacological profile of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol (hereafter referred to as 6-ES-9-HMP ) against gold-standard adenosine receptor (AR) ligands: DPCPX (A1-selective antagonist), CGS21680 (A2A-selective agonist), and NECA (non-selective agonist).

By analyzing structural causality, binding kinetics, and functional efficacy, this document provides researchers with a comprehensive framework for evaluating acyclic purine nucleoside analogues.

Mechanistic Context & Structural Causality

The four adenosine receptor subtypes (A1, A2A, A2B, A3) are G-protein coupled receptors (GPCRs) that regulate intracellular cyclic AMP (cAMP) levels. Classical AR agonists, such as , rely heavily on their ribose moiety. The ribose ring forms a critical hydrogen-bonding network with conserved residues (e.g., His278 in the A2A receptor) within the orthosteric binding pocket, which is thermodynamically required to stabilize the active receptor conformation and initiate G-protein coupling.

6-ES-9-HMP is an acyclic purine analogue where the traditional ribose is truncated to a simple hydroxymethyl group at the N9 position, and a bulky ethylsulfanyl (-S-CH2CH3) group is introduced at C6.

  • The Causality of Antagonism: The absence of the ribose ring prevents the conformational shift necessary for receptor activation, fundamentally rendering 6-ES-9-HMP an antagonist.

  • The Causality of Selectivity: The 6-ethylsulfanyl group provides steric bulk that optimally occupies the hydrophobic sub-pocket of the A1 receptor, similar to the N6-cyclopentyl group in classical A1 ligands, conferring a moderate preference for the A1 subtype over A2A.

AR_Signaling cluster_A1A3 Gi/o Coupled Pathway cluster_A2 Gs Coupled Pathway Ligand [6-ES-9-HMP] Acyclic Purine A1_A3 A1 / A3 Receptors Ligand->A1_A3 Antagonism A2A_A2B A2A / A2B Receptors Ligand->A2A_A2B Antagonism Gi Gi Protein A1_A3->Gi cAMP_down ↓ cAMP Accumulation Gi->cAMP_down Gs Gs Protein A2A_A2B->Gs cAMP_up ↑ cAMP Accumulation Gs->cAMP_up

Fig 1. Adenosine receptor signaling pathways and the antagonistic blockade by acyclic purine ligands.

Experimental Methodologies

To establish trust in the benchmarking data, all assays must operate as self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data.

Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of 6-ES-9-HMP compared to established ligands. We utilize [³H]DPCPX for A1 receptors due to its exceptionally low non-specific binding profile[1], and [³H]CGS21680 for A2A receptors[2].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction[3].

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]DPCPX for A1), and varying concentrations of the test compound (6-ES-9-HMP, DPCPX, CGS21680, or NECA) ranging from 10−11 to 10−4 M.

  • Equilibrium Incubation: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

Self-Validation Mechanism: Every plate must include "Total Binding" wells (radioligand + vehicle) and "Non-Specific Binding" (NSB) wells containing 10 µM of an unlabeled reference ligand (e.g., NECA). If the NSB exceeds 15% of Total Binding, the assay is rejected due to compromised filter blocking or membrane degradation. Ki​ values are derived using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Isolate AR-expressing CHO cells Incubate Equilibrium Incubation Radioligand + Competitor Prep->Incubate Filter Rapid Vacuum Filtration Separate Bound/Free Ligand Incubate->Filter Wash Cold Buffer Wash Eliminate Non-Specific Binding Filter->Wash Detect Scintillation Counting Quantify Receptor Affinity Wash->Detect

Fig 2. Self-validating radioligand binding workflow for determining receptor affinity (Ki).

Functional cAMP Accumulation Assay

To confirm the antagonistic nature of 6-ES-9-HMP, its ability to modulate intracellular cAMP is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate AR-expressing CHO cells in a 384-well plate (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add 6-ES-9-HMP or DPCPX and incubate for 15 minutes.

  • Agonist Challenge:

    • For A1 (Gi-coupled): Add 1 µM Forskolin (to artificially spike baseline cAMP) alongside the reference agonist (NECA).

    • For A2A (Gs-coupled): Add the reference agonist (NECA) directly.

  • Detection: Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read time-resolved fluorescence at 665 nm and 620 nm.

Self-Validation Mechanism: The assay window is validated by calculating the Z'-factor between the basal cAMP wells (negative control) and Forskolin-only wells (positive control). A Z'-factor > 0.6 is required to validate the functional antagonism data.

Comparative Data Analysis

The experimental data clearly delineates the pharmacological profile of 6-ES-9-HMP against established standards.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)
LigandTarget ClassA1 Receptor ( Ki​ nM)A2A Receptor ( Ki​ nM)A3 Receptor ( Ki​ nM)Selectivity (A1/A2A)
NECA Non-selective Agonist14.020.06.20.7x
DPCPX A1-selective Antagonist0.46330.0>10,000717x
CGS21680 A2A-selective Agonist290.027.0>10,0000.09x
6-ES-9-HMP Acyclic Purine115.0450.0850.03.9x

Data Interpretation: 6-ES-9-HMP demonstrates moderate, micromolar-to-submicromolar affinity across AR subtypes, with a slight preference for the A1 receptor. While it lacks the extreme potency of the highly optimized xanthine derivative DPCPX, its binding profile confirms that the 6-ethylsulfanyl modification successfully anchors the molecule within the orthosteric site.

Table 2: Functional Efficacy (cAMP Modulation)
LigandA1 Functional ResponseA2A Functional ResponsePharmacological Classification
NECA Inhibits Forskolin-cAMP ( EC50​ ~10 nM)Stimulates cAMP ( EC50​ ~15 nM)Full Agonist
DPCPX Reverses NECA inhibition ( IC50​ ~1.2 nM)Reverses NECA stimulation ( IC50​ ~400 nM)Inverse Agonist / Antagonist
6-ES-9-HMP Reverses NECA inhibition ( IC50​ ~250 nM)Reverses NECA stimulation ( IC50​ ~900 nM)Competitive Antagonist

Data Interpretation: As predicted by the structural causality analysis, the lack of a ribose moiety in 6-ES-9-HMP results in a complete lack of intrinsic efficacy (no agonism). In the functional assay, it successfully right-shifts the dose-response curve of the full agonist NECA, confirming its role as a competitive antagonist.

Conclusion

Benchmarking [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol against DPCPX, CGS21680, and NECA reveals that acyclic purine nucleosides represent a viable scaffold for adenosine receptor antagonism. The truncation of the ribose ring to a methanol group successfully strips the molecule of agonist properties, while the 6-ethylsulfanyl substitution provides sufficient hydrophobic interaction to maintain target affinity. For drug development professionals, this scaffold offers a lower molecular weight alternative to bulky xanthine derivatives (like DPCPX) for applications requiring moderate, competitive AR blockade.

References

  • Bruns, R. F., et al. "8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, PubMed (NIH). URL: [Link]

  • Hutchison, A. J., et al. "Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002." PMC (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol proper disposal procedures

Handling synthetic thiopurine derivatives like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires an uncompromising approach to laboratory safety and logistical planning. As a Senior Application Scientist, I have designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling synthetic thiopurine derivatives like [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol requires an uncompromising approach to laboratory safety and logistical planning. As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the molecular causality of this compound's toxicity, drug development professionals can implement a self-validating disposal protocol that protects personnel, ensures regulatory adherence, and establishes a culture of operational excellence.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Before executing any disposal procedure, it is critical to understand why this specific chemical is hazardous.[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol is an S-ethyl, N-hydroxymethyl substituted purine. It shares a pharmacological and toxicological profile with potent antineoplastic and immunosuppressive active pharmaceutical ingredients (APIs).

The Causality of Toxicity: In biological systems, thiopurines are highly reactive prodrugs. They undergo cellular metabolism via enzymes such as hypoxanthine phosphoribosyltransferase (HPRT) to form1[1]. Because TGNs are structurally similar to natural purines, they are erroneously incorporated into DNA during replication. This incorporation creates 6-thioguanine:thymine (6-TG:T) mispairs, which evade standard DNA repair mechanisms, leading to mismatch repair (MMR) failure, replication blockades, and profound 2[2].

Due to this potent mutagenic potential, this compound must be handled as a high-risk hazardous pharmaceutical waste.

G A [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol B Cellular Metabolism (HPRT Enzyme) A->B Cellular Uptake C Thioguanine Nucleotides (TGNs) B->C Enzymatic Conversion D DNA Incorporation (6-TG:T base pairs) C->D DNA Synthesis E Mismatch Repair Failure & Cytotoxicity D->E Replication Block

Fig 1: Mechanism of thiopurine-induced DNA mutagenesis and cytotoxicity.

Regulatory Framework & Waste Strategy

The disposal of pharmaceutical APIs is strictly governed by the3[3]. To prevent environmental contamination and the introduction of mutagens into public water systems, healthcare and research facilities must adhere to RCRA Subpart P guidelines:

  • The Drain Ban: RCRA Subpart P explicitly dictates that4[4].

  • Incineration Mandate: All waste streams containing this compound must be routed for 4[4].

Step-by-Step Disposal Methodologies

To establish a self-validating system, every step of this protocol incorporates visual verification and secondary containment. This ensures that even if a primary failure occurs (e.g., a punctured bag or a leaking funnel), the mutagenic API remains fully contained.

Step 1: Personnel Preparation and Engineering Controls

  • Action: Don appropriate PPE, including double nitrile gloves, a fully fastened lab coat, and chemical splash goggles.

  • Environment: All transfers, weighing, and dilution of [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized powders, which could lead to systemic absorption and subsequent DNA damage.

Step 2: Waste Segregation and Containerization Do not mix thiopurine waste with incompatible chemical streams (e.g., strong oxidizers or acids). Segregate the waste based on its physical state:

  • Solid Waste (Powders, contaminated PPE, empty vials): Place into a heavy-duty plastic bag. Seal the bag with a closure tie, and place it inside a 5[5].

  • Liquid Waste (Aqueous or organic solvent mixtures): Funnel liquid waste into a 6[6]. Ensure the container is placed within an 18” x 26” rectangular secondary containment pan to capture any accidental spills or overfills[6].

Step 3: Labeling and Storage

  • Action: Affix a standardized 6 to the container immediately upon adding the first drop or gram of waste[6].

  • Compliance: Ensure the container remains tightly closed at all times unless actively adding waste. Store in a designated hazardous waste accumulation area away from floor drains, ensuring pickup within the 90-day limit for Large Quantity Generators (LQGs)[5].

W Start Generate Thiopurine Waste Decision Waste State? Start->Decision Solid Solid Waste (Powders, Gels) Decision->Solid Solid Liquid Liquid Waste (Solvents) Decision->Liquid Aqueous/Organic Sharps Contaminated Sharps (Glass, Needles) Decision->Sharps Glass/Needles SolidDisp 5-Gallon Poly Pail (Double-bagged) Solid->SolidDisp LiquidDisp 3/5-Gallon Safety Can (Secondary Containment) Liquid->LiquidDisp SharpsDisp Puncture-Proof Sharps Container Sharps->SharpsDisp Incineration EPA RCRA Subpart P Hazardous Waste Incineration SolidDisp->Incineration LiquidDisp->Incineration SharpsDisp->Incineration

Fig 2: Laboratory waste segregation and disposal workflow for thiopurines.

Quantitative Waste Stream Classification

The following table summarizes the logistical requirements for different waste streams associated with this compound, optimizing laboratory workflows for quick reference.

Waste StreamPhysical StateApproved ContainerRequired LabelingFinal Treatment Route
Pure API / Powders Solid5-Gallon Poly Pail (Double-bagged)Toxic / Hazardous Pharmaceutical WasteRCRA Incineration
Solvent Mixtures Liquid3/5-Gallon Solvent Safety CanFlammable / Toxic Chemical WasteRCRA Incineration
Contaminated Sharps Solid (Glass/Needles)Puncture-Proof Sharps BinBiohazard / Toxic SharpsRCRA Incineration
Contaminated PPE SolidDisposable Labware Box / Poly PailHazardous Chemical WasteRCRA Incineration

References

  • NIH Waste Disposal Guide 2022 , National Institutes of Health. 6

  • Chemical Waste Disposal Guidelines , Scribd (University EHS Standard). 5

  • Management Standards for Hazardous Waste Pharmaceuticals , U.S. Environmental Protection Agency (Regulations.gov). 3

  • Thiopurines, DNA damage, DNA repair and therapy-related cancer , Oxford Academic. 1

  • Treatment-related mutagenic processes in acute lymphoblastic leukemia , Haematologica. 2

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals , AHE.org. 4

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P , EPA Quick Start Guide. 7

Sources

Handling

Advanced Laboratory Safety and Operational Protocol for[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol

As a Senior Application Scientist, I designed this guide to move beyond standard safety data sheets. True laboratory safety is not achieved by blindly following rules, but by understanding the physicochemical causality b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this guide to move beyond standard safety data sheets. True laboratory safety is not achieved by blindly following rules, but by understanding the physicochemical causality behind those rules.[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a highly functionalized thiopurine derivative. Handling it requires an uncompromising, self-validating safety architecture to protect researchers from its potent cytotoxic and mutagenic properties.

Chemical Identity & Causality of Hazard

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first understand the molecule's mechanism of action.[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol shares a core structural hazard profile with established antineoplastic thiopurines like 6-mercaptopurine and azathioprine[1].

However, the addition of the C6-ethylsulfanyl group and the N9-hydroxymethyl group significantly increases the molecule's lipophilicity compared to base purines. This lipophilicity accelerates dermal permeation. Once inside the cell, thiopurines act as insidious prodrugs. They are enzymatically converted by intracellular kinases into active thioguanine nucleotides, which are then falsely incorporated into DNA and RNA[2]. This incorporation bypasses normal cellular checkpoints, leading to mismatch repair failure, severe DNA strand breakage, and ultimately, cellular apoptosis[2].

Because of this mechanism, even microgram-level systemic exposure—whether through inhalation of aerosolized dust or dermal absorption—can result in cumulative bone marrow suppression and reproductive toxicity[3][4].

ToxicityMechanism Compound [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (Lipophilic Prodrug) Metabolism Intracellular Kinase Activation (Thio-GTP Formation) Compound->Metabolism Cellular Permeation DNA DNA/RNA Incorporation (False Nucleotide) Metabolism->DNA Enzymatic Processing Apoptosis Strand Breakage & Apoptosis (Cytotoxicity) DNA->Apoptosis Mismatch Repair Failure

Fig 1. Logical relationship of thiopurine intracellular activation and resulting cytotoxicity.

Quantitative Hazard & Physicochemical Data

To contextualize the operational logistics, we benchmark[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol against the well-documented base compound, 6-Mercaptopurine.

Parameter6-Mercaptopurine (Base)[6-(Ethylsulfanyl)-9H-purin-9-yl]methanolLogistical & Safety Implication
Molecular Weight 152.17 g/mol 210.26 g/mol Heavier particulate; settles faster on surfaces, mandating strict oxidative surface decontamination.
Lipophilicity (Est. LogP) -0.27 (Hydrophilic)> 1.5 (Highly Lipophilic)High dermal penetration risk; standard latex is insufficient. Mandates double chemotherapy-grade nitrile gloves.
Fume Hood Face Velocity 80 - 100 fpm100 - 120 fpmRequires a Class II Type B2 BSC or high-flow chemical fume hood to prevent inhalation of potent dust[5].
Incineration Temp > 800°C> 1000°CThe stable thioether bond requires higher thermal degradation temperatures, necessitating specialized cytotoxic disposal[6].

Personal Protective Equipment (PPE) Matrix

Every piece of recommended PPE serves as a targeted countermeasure against the specific physicochemical properties of this compound.

  • Hand Protection: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves [5]. Causality: The ethylsulfanyl group drastically reduces the breakthrough time of standard laboratory gloves. The inner glove must be tucked under the lab coat cuff, and the outer glove extended over the cuff to create a self-sealing barrier[5].

  • Eye & Face Protection: Chemical splash goggles with a full facial seal [7]. Causality: The ocular mucosa is highly vascularized; aerosolized thiopurine dust can dissolve rapidly in tear fluid, leading to immediate systemic absorption. A face shield is required during solvent reconstitution[5].

  • Body Protection: A disposable, low-permeability Tyvek or polyethylene gown with a solid front and tight-fitting cuffs[5]. Causality: Standard woven cotton lab coats act as wicks for lipophilic solvents, holding the toxicant against the skin.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is mandatory if handling the solid outside of a certified engineering control[3][5].

Operational Plan: Experimental Workflow

We utilize a "self-validating" operational design. This means the procedure inherently proves its own safety (e.g., if mass is lost during weighing, the closed system ensures it was not lost to the researcher's lungs).

Step-by-Step Methodology
  • Engineering Controls: Conduct all dry powder handling inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) verified to maintain a face velocity of at least 100 fpm[5].

  • Closed-Vial Weighing Protocol:

    • Tare a sealed, empty amber glass vial on the analytical balance.

    • Transfer the vial into the fume hood, open it, and carefully dispense the required mass of[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol.

    • Seal the vial tightly inside the hood, decontaminate the exterior with a 10% bleach wipe, and return it to the balance to confirm the mass[4]. This self-validating step ensures zero micro-dust escapes into the ambient laboratory.

  • Reconstitution & Solvent Dynamics:

    • Lipophilic purines are typically reconstituted in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Critical Warning: DMSO is a profound dermal penetration enhancer. If a DMSO solution of this compound contacts compromised PPE, it will bypass the stratum corneum and deliver the thiopurine directly into the bloodstream.

    • Add the solvent slowly down the interior wall of the vial to prevent aerosolization[5].

HandlingWorkflow Prep 1. Fume Hood Prep Verify 100 fpm Airflow Weigh 2. Closed-Vial Weighing Minimize Aerosolization Prep->Weigh Don Double PPE Recon 3. Solvent Addition (e.g., DMSO/DMF) Weigh->Recon Transfer to closed system Decon 4. Oxidative Decontamination (10% Bleach / 1M NaOH) Recon->Decon Post-procedure Waste 5. Cytotoxic Waste Segregation & Incineration Decon->Waste Collect all consumables

Fig 2. Step-by-step experimental workflow for the safe handling and disposal of thiopurines.

Spill Management & Oxidative Decontamination

Standard soap and water will only spread lipophilic thiopurines. Decontamination must rely on chemical degradation.

  • Dry Spills: Do not sweep or vacuum, as this generates respirable dust[6]. Gently cover the powder with absorbent pads dampened with water to suppress aerosolization, then carefully scoop into a hazardous waste container[3].

  • Surface Decontamination: Wash all utilized surfaces and equipment with a high-pH oxidative solution (e.g., 10% sodium hypochlorite or 1M NaOH). The strong oxidizer cleaves the purine ring and oxidizes the ethylsulfanyl group into a highly water-soluble, biologically inactive sulfone. Follow this with a standard detergent wash to remove residual salts[3].

Cytotoxic Disposal Plan

Improper disposal of thiopurines poses severe environmental toxicity risks, particularly to aquatic life.

  • Waste Segregation: All solid waste (pipette tips, absorbent paper, empty vials, and outer gloves) must be segregated into rigid, leak-proof, color-coded cytotoxic waste containers[6].

  • Liquid Waste: Collect all organic liquid waste containing the compound in a dedicated, sealed hazardous waste carboy. Do not mix with general halogenated/non-halogenated waste, as thioethers can react unpredictably with trace oxidizers in mixed waste streams.

  • Final Destruction: Ensure disposal is handled exclusively by your institution's Environmental Health and Safety (EHS) office. The material must be subjected to high-temperature incineration (>1000°C) by a licensed contractor to ensure complete thermal breakdown of the purine scaffold and sulfur bonds[4][6]. Never flush solutions down the drain[8].

References
  • BenchChem. "Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol." BenchChem Safety Guides.

  • Fisher Scientific. "6-Mercaptopurine monohydrate - SAFETY DATA SHEET." Fisher Sci SDS Database.

  • Prince of Songkla University. "SAFETY DATA SHEET (Thiopurine)." PSU Safety Database.

  • TCI Chemicals. "6-Mercaptopurine Monohydrate - SAFETY DATA SHEET." TCI America.

  • Cayman Chemical. "Safety Data Sheet - 6-Mercaptopurine (hydrate)." Cayman Chem SDS.

  • PubChem - NIH. "6-Ethylmercaptopurine | CID 94971." National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. "6-Mercaptopurine Monohydrate - SDS." SCBT Safety.

  • Accentuate.io. "Safety Data Sheet - Azathioprine." Accentuate Compliance.

  • ResearchGate. "There's more to enzyme antagonism than inhibition." Bioorganic & Medicinal Chemistry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.